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Core Science & Biosynthesis

Foundational

A Technical Guide to (8R)-5,6,7,8-Tetrahydro-8-quinolinamine: Synthesis, Properties, and Applications

Introduction The 5,6,7,8-tetrahydroquinoline framework is a privileged heterocyclic scaffold, forming the structural core of numerous pharmacologically active agents and highly effective chiral ligands.[1][2] Its rigid,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5,6,7,8-tetrahydroquinoline framework is a privileged heterocyclic scaffold, forming the structural core of numerous pharmacologically active agents and highly effective chiral ligands.[1][2] Its rigid, three-dimensional structure makes it an invaluable building block in medicinal chemistry and asymmetric catalysis. This guide focuses on a specific, enantiomerically pure derivative, (8R)-5,6,7,8-Tetrahydro-8-quinolinamine, a chiral amine whose utility is centered on its capacity to induce stereoselectivity in chemical transformations and serve as a precursor for complex molecular targets.

This document provides an in-depth technical overview of the core chemical properties, spectroscopic profile, stereoselective synthesis, and key applications of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine. It is intended as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the fields of organic synthesis, catalysis, and medicinal chemistry.

Part 1: Core Physicochemical & Structural Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in a laboratory setting. This section details the essential identifiers and properties of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine.

Chemical Identity

A consistent and unambiguous identification of a chemical entity is critical for scientific communication and reproducibility. The key identifiers for the title compound are summarized below.

PropertyValueReference(s)
IUPAC Name (8R)-5,6,7,8-tetrahydroquinolin-8-amine[3]
CAS Number 369655-84-5[3]
Molecular Formula C₉H₁₂N₂[3][4]
Molecular Weight 148.21 g/mol [4]
Canonical SMILES C1CN[3]
InChIKey JQGOUNFVDYUKMM-MRVPVSSYSA-N[3]
Structural Representation

The molecule consists of a fused ring system where a pyridine ring is partially hydrogenated. The stereogenic center is located at the C8 position, bearing the primary amine group. The (R) configuration at this center defines the compound's chirality.

Synthetic workflow for (8R)-5,6,7,8-Tetrahydro-8-quinolinamine.
Detailed Experimental Protocol: Enzymatic Resolution and Conversion

The following protocol is adapted from established literature procedures and represents a field-proven method for obtaining the target compound. [5] Step 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Reaction Setup: To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in isopropyl ether (i-Pr₂O), add vinyl acetate (5 eq.), lipase from Candida antarctica (e.g., Novozym 435, 0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).

  • Execution: Heat the mixture to 60°C and stir for approximately 30 hours.

    • Causality Note: The lipase selectively acetylates the (R)-enantiomer of the alcohol. The elevated temperature increases the reaction rate, and molecular sieves remove water, which can inhibit enzyme activity and cause unwanted hydrolysis of the acetate product.

  • Monitoring & Work-up: Monitor the reaction by chiral HPLC. Upon completion (approx. 50% conversion), filter the mixture through a pad of celite to remove the enzyme and molecular sieves.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the resulting (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol by silica gel column chromatography.

Step 2: Hydrolysis to (R)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Reaction Setup: Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (MeOH). Add potassium carbonate (K₂CO₃, 4 eq.).

  • Execution: Stir the mixture at room temperature for 2 hours.

  • Work-up & Purification: Remove the MeOH under vacuum. Partition the residue between water and ethyl acetate. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Step 3: Conversion of (R)-Alcohol to (R)-Amine

  • Azide Formation (via Mesylate): Dissolve the (R)-alcohol (1 eq.) in dichloromethane (CH₂Cl₂). Cool the solution to 0°C and add 4-dimethylaminopyridine (DMAP, 6 eq.), methanesulfonyl chloride (MsCl, 4 eq.), and sodium azide (NaN₃, 50 eq.).

    • Causality Note: The alcohol is first converted to a better leaving group (mesylate). The subsequent reaction with sodium azide is an Sₙ2 substitution, which proceeds with inversion of stereochemistry. Therefore, starting with the (R)-alcohol yields the (S)-azide.

  • Execution: Stir at 0°C for 30 minutes, then add dimethyl sulfoxide (DMSO) and continue stirring for 6 hours at room temperature.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Purify the resulting (S)-8-azido-5,6,7,8-tetrahydroquinoline by silica gel chromatography.

  • Azide Reduction: Dissolve the (S)-azide (1 eq.) in anhydrous ethanol (EtOH). Add Palladium on carbon (Pd-C, 5% mol).

  • Execution: Stir the mixture under a hydrogen atmosphere (25 atm) for 3 hours at room temperature.

    • Causality Note: The catalytic hydrogenation reduces the azide group to a primary amine. This reduction occurs without affecting the stereocenter, thus yielding the final (R)-amine from the (S)-azide.

  • Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, (8R)-5,6,7,8-Tetrahydro-8-quinolinamine.

Part 4: Chemical Reactivity & Applications

The value of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine lies in its utility as a chiral building block and ligand.

Chiral Ligand in Asymmetric Catalysis

The primary amine and the pyridine nitrogen create a bidentate chelation site, making this compound an effective chiral ligand for transition metals. It has been successfully employed in metal complexes (e.g., with Rhodium and Iridium) for the asymmetric transfer hydrogenation (ATH) of prochiral imines, such as dihydroisoquinolines. [5]Although enantiomeric excesses can be modest in some cases, these ligand systems provide a valuable platform for developing novel, efficient catalysts for the synthesis of other chiral alkaloids. [5]

Precursor in Drug Discovery

The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry. Derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been synthesized and investigated for a range of biological activities:

  • Anti-HIV Agents: Novel imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives have demonstrated potent activity against HIV-1, with some compounds showing low nanomolar efficacy and oral bioavailability. [6]* C5a Receptor Antagonists: The scaffold is a key component in the development of antagonists for the C5a receptor, a target for treating inflammatory diseases. [1]* Anticancer Research: The related 2-methyl derivative has been used to synthesize compounds with antiproliferative activity against various cancer cell lines.

Derivatization and Further Reactions

The primary amine at the C8 position is a versatile functional handle for further synthetic modifications.

  • Thiocarboxamides: It can react with isothiocyanates to form the corresponding thiocarbamoylamino derivatives. [2]* Amide Coupling: Standard peptide coupling conditions can be used to form amides, expanding the molecular diversity for structure-activity relationship (SAR) studies.

Conclusion

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine is a high-value chiral building block with significant applications in asymmetric catalysis and medicinal chemistry. Its synthesis, while requiring a key enzymatic resolution step to ensure high enantiopurity, is well-established. The combination of its rigid bicyclic structure, defined stereochemistry, and versatile primary amine functionality makes it an essential tool for researchers aiming to develop novel stereoselective processes and discover new therapeutic agents. This guide has consolidated the core chemical properties, spectroscopic expectations, and proven synthetic protocols to facilitate its effective use in a research and development setting.

References

  • Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 5,6,7,8-TETRAHYDRO-8-QUINOLINAMINE, (8R)-. Retrieved March 7, 2026, from [Link]

  • Buckley, J. M., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2532–2536. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16007084, (8R)-5,6,7,8-Tetrahydroquinolin-8-amine. Retrieved March 7, 2026, from [Link].

  • Gudmundsson, K. S., et al. (2009). Imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives with potent activity against HIV-1. Bioorganic & Medicinal Chemistry Letters, 19(22), 6399–6403. [Link]

  • NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved March 7, 2026, from [Link]

  • Al-Rawi, J. M. A., & Salih, S. A. (1986). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of Chemical Research, Synopses, (1), 18–19. [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

The Definitive Technical Guide to (8R)-5,6,7,8-Tetrahydro-8-quinolinamine: Synthesis, Resolution, and Asymmetric Catalysis

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Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: (8R)-5,6,7,8-Tetrahydro-8-quinolinamine (CAS: 369655-84-5)

Executive Summary

In the landscape of modern asymmetric catalysis and drug development, the rational design of chiral ligands is paramount for synthesizing enantiopure active pharmaceutical ingredients (APIs). (8R)-5,6,7,8-Tetrahydro-8-quinolinamine , commonly referred to as (R)-CAMPY , has emerged as a privileged chiral diamine scaffold. Characterized by its rigid N-C-C-N backbone and fused alkyl ring, (R)-CAMPY forms highly stable, conformationally locked 5-membered metallacycles with transition metals such as Ruthenium, Rhodium, and Iridium.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, field-proven guide to the physicochemical profiling, scale-up synthesis, dynamic kinetic resolution (DKR), and catalytic applications of (R)-CAMPY. We will explore its critical role in the Asymmetric Transfer Hydrogenation (ATH) of alkaloid precursors and its cutting-edge application in Artificial Metalloenzymes (ArMs) via biotin-streptavidin technology.

Physicochemical Profiling & Molecular Identity

Before deploying any chiral ligand in a catalytic workflow, strict verification of its molecular identity and stereochemical purity is required. The (8R)-enantiomer is distinguished from its racemic counterpart (CAS 298181-83-6) and the (8S)-enantiomer (CAS 369656-57-5) by its specific optical rotation and chiral chromatography profile.

Table 1: Molecular Identity and Physicochemical Properties

PropertySpecification / Value
Chemical Name (8R)-5,6,7,8-Tetrahydro-8-quinolinamine
Common Synonym (R)-CAMPY
CAS Registry Number 369655-84-5 [1]
Molecular Formula C9H12N2
Molecular Weight 148.21 g/mol
Stereocenters 1 (Absolute Configuration: R)
InChIKey JQGOUNFVDYUKMM-MRVPVSSYSA-N
Structural Features Fused pyridine-cyclohexylamine system; primary amine

Synthetic Methodologies & Chiral Resolution

The synthesis of enantiopure (R)-CAMPY is traditionally challenging due to the potential for racemization at the benzylic/allylic C8 position. The most robust, scalable approach involves the synthesis of the racemic amine followed by an enzymatically mediated Dynamic Kinetic Resolution (DKR) .

The Causality of Dynamic Kinetic Resolution (DKR)

Standard kinetic resolution limits the theoretical yield of the desired enantiomer to 50%. However, by utilizing Candida antarctica Lipase B (CALB), we can achieve a spontaneous DKR. CALB selectively acylates the (R)-amine. The unreacted (S)-amine undergoes a spontaneous, in situ dehydrogenation/condensation sequence to form an enamine/ketone intermediate. This intermediate rapidly racemizes, continuously replenishing the racemic pool and allowing the theoretical yield of the (R)-acetamide to exceed 60% [2].

SynthesisWorkflow Start 8-Aminoquinoline (Starting Material) Step1 Acetylation (Acetic Anhydride) Start->Step1 Int1 N-(Quinolin-8-yl)acetamide Step1->Int1 Step2 Hydrogenation (Pd/C, H2, 60-70°C) Int1->Step2 Int2 Racemic N-(5,6,7,8-Tetrahydro -8-quinolinyl)acetamide Step2->Int2 Step3 Acid Hydrolysis Int2->Step3 Int3 (±)-8-Amino-5,6,7,8- tetrahydroquinoline Step3->Int3 Step4 Dynamic Kinetic Resolution (CALB, Acyl Donor) Int3->Step4 Product (8R)-5,6,7,8-Tetrahydro- 8-quinolinamine (CAS 369655-84-5) Step4->Product

Workflow for the synthesis and dynamic kinetic resolution of (R)-CAMPY.

Catalytic Applications: Asymmetric Transfer Hydrogenation (ATH)

(R)-CAMPY has proven to be an exceptional ancillary ligand for Ruthenium, Rhodium, and Iridium precatalysts. Its flat scaffold and rigid fused ring force the metal complex into a highly stereoselective geometry.

When coordinated to a CpRh(III) center, the resulting [RhCp((R)-CAMPY)Cl]Cl complex is highly effective for the ATH of 1-aryl substituted 3,4-dihydroisoquinolines (DHIQs)—critical intermediates for biologically active alkaloids[3].

Table 2: Catalytic Performance of Rh-(R)-CAMPY in ATH of DHIQs

Substrate (Prochiral Imine)CatalystConv. (%)Enantiomeric Excess (ee %)
1-Phenyl-3,4-dihydroisoquinoline[RhCp((R)-CAMPY)Cl]Cl>9965 (R)
1-(4-Methoxyphenyl)-3,4-DHIQ[RhCp((R)-CAMPY)Cl]Cl>9969 (R)
1-(4-Chlorophenyl)-3,4-DHIQ[RhCp*((R)-CAMPY)Cl]Cl>9958 (R)

Note: For highly sterically hindered substrates, the addition of Lewis acids like La(OTf)3 is deployed. The causality here is that the Lewis acid coordinates to the imine nitrogen, increasing its electrophilicity and accelerating the hydride transfer from the Rh-hydride species.

ATH_Mechanism Precatalyst [RhCp*((R)-CAMPY)Cl]Cl Precatalyst Active Rh-Hydride Species Active Catalyst Precatalyst->Active HCOOH/TEA (Hydride Source) Transition Chiral Transition State (Outer-Sphere Mechanism) Active->Transition Substrate Prochiral Imine (DHIQ) Substrate->Transition Coordination Transition->Active Catalyst Regeneration Product Enantioenriched Chiral Amine (Alkaloid Precursor) Transition->Product Hydride Transfer

Outer-sphere asymmetric transfer hydrogenation mechanism using Rh-(R)-CAMPY.

Artificial Metalloenzymes (ArMs): Biotin-Streptavidin Technology

Beyond traditional homogeneous catalysis, (R)-CAMPY is a vital component in the design of Artificial Metalloenzymes (ArMs). By anchoring a biotin moiety to the Cp* ring of an Iridium-(R)-CAMPY complex, the synthetic catalyst can be embedded within the beta-barrel of Streptavidin (Sav) mutants [4].

The Synergistic Enantiodiscrimination: In standard catalysis, selectivity relies entirely on the first coordination sphere (the ligand). In ArMs, the host protein provides a second coordination sphere. When the biotinylated Ir(III)-(R)-CAMPY complex is hosted by the Sav S112M mutant, the chirality of the metal center and the chiral environment of the protein operate synergistically. This dual-control mechanism dramatically enhances enantioselectivity, achieving up to 83% ee in the ATH of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline [4].

ArM_Assembly Ligand (R)-CAMPY Ligand (First Coordination Sphere) Complex Biotinylated Ir(III)-Cp*-(R)-CAMPY (Cofactor) Ligand->Complex Metal Ir(III)-Cp* Precursor + Biotin Anchor Metal->Complex ArM Artificial Imine Reductase (ArM) Synergistic Enantiodiscrimination Complex->ArM Host-Guest Assembly Protein Streptavidin (Sav) Mutant S112M (Second Coordination Sphere) Protein->ArM Chiral Environment

Assembly of the artificial imine reductase using biotinylated Ir(III)-(R)-CAMPY and Streptavidin.

Experimental Protocols (Self-Validating Workflows)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice and environmental control is rooted in mechanistic causality.

Protocol A: Dynamic Kinetic Resolution of (±)-8-Amino-5,6,7,8-tetrahydroquinoline

Objective: Isolate (8R)-5,6,7,8-tetrahydro-8-quinolinamine from the racemate.

  • Preparation: Dissolve 10 mmol of (±)-8-amino-5,6,7,8-tetrahydroquinoline in 50 mL of anhydrous toluene. Causality: Toluene provides the optimal non-polar environment to maintain the structural integrity of the enzyme while solubilizing the amine.

  • Enzyme Addition: Add 1.0 g of Candida antarctica Lipase B (CALB, Novozym 435) and 30 mmol of ethyl acetate (acyl donor).

  • Reaction: Stir the suspension at 60°C for 48 hours. Validation Check: Monitor via chiral GC. The disappearance of the (R)-amine peak and the appearance of the (R)-acetamide peak confirms enzymatic activity. The continuous depletion of the (S)-amine confirms the spontaneous racemization pathway.

  • Workup: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification & Hydrolysis: Separate the (R)-N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide via silica gel chromatography (eluent: EtOAc/Hexane). Hydrolyze the isolated acetamide using K2CO3 in methanol at reflux for 12 hours to yield the pure (8R)-amine.

Protocol B: Preparation of the [RhCp*((R)-CAMPY)Cl]Cl Precatalyst
  • Complexation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve [Cp*RhCl2]2 (1.0 eq) in anhydrous dichloromethane (CH2Cl2). Causality: Argon prevents the oxidation of the highly sensitive metal center.

  • Ligand Addition: In a separate vial, dissolve (R)-CAMPY (2.2 eq) in CH2Cl2. Add this dropwise to the Rh-precursor solution at room temperature.

  • Maturation: Stir for 4 hours. The color shift indicates successful coordination of the N-C-C-N scaffold to the Rh center.

  • Isolation: Remove the solvent under reduced pressure. Wash the resulting solid with cold diethyl ether to remove unreacted ligand, yielding the pure precatalyst as a solid.

Protocol C: Asymmetric Transfer Hydrogenation (ATH) of DHIQs
  • Setup: In a sealed vial, dissolve [RhCp*((R)-CAMPY)Cl]Cl (1 mol%) in CH2Cl2.

  • Substrate Addition: Add the prochiral substrate (e.g., 1-phenyl-3,4-dihydroisoquinoline, 100 eq). Note: If the substrate is highly sterically hindered, add 5 mol% La(OTf)3 to increase electrophilicity.

  • Hydride Source: Add a 5:2 molar mixture of formic acid and triethylamine (HCOOH/TEA, 200 eq of formic acid). Causality: The HCOOH/TEA azeotrope acts as a safe, controlled hydrogen donor, avoiding the hazards of high-pressure H2 gas while driving the catalytic cycle forward.

  • Reaction & Workup: Stir at room temperature until complete conversion is observed via TLC. Quench with saturated aqueous NaHCO3, extract with CH2Cl2, dry over anhydrous Na2SO4, and concentrate to yield the enantioenriched alkaloid precursor.

References

  • National Center for Biotechnology Information (PubChem). "(8R)-5,6,7,8-Tetrahydroquinolin-8-amine | C9H12N2 | CID 16007084" NIH PubChem Database. Available at:[Link]

  • Crawford, J. B., Skerlj, R. T., & Bridger, G. J. "Spontaneous Enzymatically Mediated Dynamic Kinetic Resolution of 8-Amino-5,6,7,8-tetrahydroquinoline." The Journal of Organic Chemistry, ACS Publications, 2006. Available at:[Link]

  • Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors." Molecules, MDPI, 2023. Available at:[Link]

  • Facchetti, G., & Rimoldi, I. "8-Amino-5,6,7,8-tetrahydroquinoline in iridium(iii) biotinylated Cp* complex as artificial imine reductase." New Journal of Chemistry, RSC Publishing, 2018. Available at:[Link]

Foundational

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine molecular structure

An In-Depth Technical Guide to the Molecular Structure, Stereoselective Synthesis, and Application of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine Authored by: Gemini, Senior Application Scientist Abstract: This technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure, Stereoselective Synthesis, and Application of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine, a chiral bicyclic diamine that serves as a critical building block and ligand in modern synthetic chemistry. The document delves into its core molecular structure, stereochemical identity, and physicochemical properties. A significant focus is placed on the practical, field-proven methodologies for its stereoselective synthesis, emphasizing the causality behind the selection of enzymatic resolution as the key step for achieving high enantiopurity. Furthermore, this guide explores its application as a chiral ligand in asymmetric catalysis, providing data-driven insights into its performance. Detailed, step-by-step experimental protocols are included to ensure the reproducibility of the synthesis and its application, adhering to the principles of scientific integrity and trustworthiness. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile molecule.

Core Molecular Structure & Physicochemical Properties

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine is a heterocyclic compound featuring a quinoline core where the pyridine ring remains aromatic, and the benzene ring is fully saturated. The molecule's key feature is the primary amine group at the C8 position of the saturated ring, which is a stereogenic center. The "(8R)" designation specifies the absolute configuration at this chiral carbon, dictating the three-dimensional arrangement of the amine group.[1] This defined stereochemistry is fundamental to its utility in asymmetric synthesis.

The structural and physical properties are summarized below, providing essential data for laboratory use, characterization, and computational modeling.[2]

PropertyValueReference(s)
IUPAC Name (8R)-5,6,7,8-tetrahydroquinolin-8-amine[2]
Molecular Formula C₉H₁₂N₂[1]
Molecular Weight 148.21 g/mol [1]
CAS Number 369655-84-5[2]
Appearance Pale-yellow to Yellow-brown Liquid/Solid[3]
Canonical SMILES C1CN[2]
InChI Key JQGOUNFVDYUKMM-MRVPVSSYSA-N[1]
Stereochemistry Absolute at C8[1]
Structural Visualization

The following diagram illustrates the core structure, highlighting the fused ring system and the chiral center at C8, which is pivotal to its function in asymmetric synthesis.

G cluster_key Key Features mol Molecular Structure of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine Chiral Center C8 Stereocenter (R-configuration) Aromatic Ring Pyridine Ring Saturated Ring Tetrahydro Ring G start (±)-5,6,7,8-Tetrahydro- quinolin-8-ol ekr Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) start->ekr Racemic Precursor sep1 Chromatographic Separation ekr->sep1 Mixture of (S)-Acetate and (R)-Alcohol s_acetate (S)-Acetate sep1->s_acetate r_alcohol (R)-5,6,7,8-Tetrahydro- quinolin-8-ol sep1->r_alcohol mesylation 1. Mesylation (MsCl) 2. Azide Substitution (NaN3) r_alcohol->mesylation Enantiopure Alcohol r_azide (S)-8-Azido-5,6,7,8-Tetrahydro- quinoline (via Sₙ2 inversion) mesylation->r_azide Configuration Inversion reduction Reduction (e.g., H₂, Pd/C) r_azide->reduction final_product (R)-5,6,7,8-Tetrahydro- 8-quinolinamine reduction->final_product

Caption: Stereoselective synthesis workflow from racemic alcohol to the final enantiopure amine.

Detailed Experimental Protocols

The following protocols are derived from established literature procedures and are designed to be self-validating through in-process controls. [4][5] Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [4]

  • Reaction Setup: In a suitable reaction vessel, combine (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), anhydrous diisopropyl ether (to a final concentration of ~25 mM), vinyl acetate (5 eq.), 4Å molecular sieves (5 eq. by weight), and lipase from Candida antarctica (Novozym 435, 0.5 eq. by weight).

  • Incubation: Stir the suspension at 60 °C for approximately 30 hours. The molecular sieves are critical for removing trace water that can hydrolyze the acylating agent and reduce efficiency.

  • Monitoring (Trustworthiness Check): Monitor the reaction progress by chiral HPLC to track the formation of the (S)-acetate and the consumption of the (S)-alcohol. The reaction should be stopped at ~50% conversion to ensure high enantiomeric excess for both the remaining (R)-alcohol and the formed (S)-acetate.

  • Workup: Cool the mixture and remove the lipase and molecular sieves by filtration through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the resulting (R)-5,6,7,8-tetrahydroquinolin-8-ol and (S)-8-acetoxy-5,6,7,8-tetrahydroquinoline by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Conversion of (R)-Alcohol to (R)-Amine [4][5] This conversion proceeds via an Sₙ2 reaction pathway, which crucially inverts the stereocenter. Therefore, to obtain the (R)-amine, one must start with the (S)-alcohol. If starting with the (R)-alcohol as isolated from Protocol 1, the final product would be the (S)-amine. For this guide, we describe the conversion of the (R)-alcohol to an intermediate azide (with inversion to S-configuration) followed by reduction (which retains the S-configuration). To obtain the title compound, (8R)-amine, one must start with the (S)-alcohol precursor. The protocol is as follows:

  • Mesylation: Dissolve the enantiopure alcohol (e.g., (S)-OH) (1 eq.) in anhydrous CH₂Cl₂ and cool to 0 °C. Add DMAP (6 eq.) followed by methanesulfonyl chloride (MsCl, 4 eq.). Stir the mixture at this temperature for 30 minutes. The mesylate is a good leaving group, essential for the subsequent substitution.

  • Azide Substitution (Sₙ2 Inversion): To the reaction mixture, add NaN₃ (50 eq.) followed by DMSO (an equal volume to the CH₂Cl₂) and allow the reaction to stir for 6 hours at room temperature. The Sₙ2 attack by the azide ion inverts the stereocenter, converting the (S)-mesylate to the (R)-azide.

  • Workup and Purification: Quench the reaction with water and extract the product with an ethyl acetate/hexane mixture. Wash the organic phase, dry over Na₂SO₄, and concentrate. Purify the resulting azide by silica gel chromatography.

  • Reduction to Amine: Dissolve the purified (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in anhydrous ethanol. Add a catalytic amount of 5% Pd/C. Stir the mixture vigorously under a hydrogen atmosphere (25 atm) for 3 hours at room temperature.

  • Final Isolation: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate under vacuum to yield the final product, (8R)-5,6,7,8-Tetrahydro-8-quinolinamine, as a pale-yellow oil. [4]

Application in Asymmetric Catalysis

A primary application for this molecule, often referred to as (R)-CAMPY, is as a chiral diamine ligand in metal complexes for Asymmetric Transfer Hydrogenation (ATH). [6]These reactions are fundamental in pharmaceutical development for producing chiral alkaloids and their precursors. [4] When complexed with a metal such as Rhodium or Iridium, the (R)-CAMPY ligand creates a chiral environment that directs the hydrogenation of a prochiral substrate, such as a cyclic imine, to yield one enantiomer of the product amine in excess.

G cluster_app Asymmetric Transfer Hydrogenation (ATH) ligand (8R)-5,6,7,8-Tetrahydro- 8-quinolinamine ((R)-CAMPY Ligand) catalyst Chiral Rhodium Catalyst ligand->catalyst metal Metal Precursor (e.g., [RhCp*Cl₂]₂) metal->catalyst product Chiral Product (e.g., Tetrahydroisoquinoline) (up to 69% ee) catalyst->product Catalyzes substrate Prochiral Substrate (e.g., Dihydroisoquinoline) substrate->product is converted to h_source Hydrogen Source (HCOOH/NEt₃) h_source->product provides H⁻

Caption: Role of (8R)-CAMPY as a chiral ligand in the ATH of dihydroisoquinolines.

Performance Data

The effectiveness of the Rhodium complex of (R)-CAMPY (denoted Rh-C3) in the ATH of various 1-aryl-3,4-dihydroisoquinolines is demonstrated by high conversion rates, although enantiomeric excess varies with the substrate. [4][7]

Substrate (DHIQ) Catalyst Conversion (%) Enantiomeric Excess (ee, %) Reference(s)
1-Phenyl-3,4-dihydroisoquinoline Rh-C3 >99 69 [4][7]
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline Rh-C3 >99 65 [7]

| 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | Rh-C3 | >99 | 58 | [7]|

These results underscore the ligand's ability to induce high catalytic activity and moderate-to-good enantioselectivity, making it a valuable tool for accessing chiral alkaloid precursors. [5]

References

  • Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]

  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. ResearchGate. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed. [Link]

  • 8-amino-5,6,7,8-tetrahydroquinoline derivatives.
  • 5,6,7,8-TETRAHYDRO-8-QUINOLINAMINE, (8R)-. Global Substance Registration System (GSRS). [Link]

  • (8R)-5,6,7,8-Tetrahydroquinolin-8-amine. PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine

Introduction: The Significance of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine (8R)-5,6,7,8-Tetrahydro-8-quinolinamine, a chiral bicyclic amine, is a privileged scaffold in medicinal chemistry and a valuable chiral ligand in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine, a chiral bicyclic amine, is a privileged scaffold in medicinal chemistry and a valuable chiral ligand in asymmetric catalysis. Its rigid conformational structure and the presence of a stereogenic center at the C-8 position make it a crucial building block for a variety of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic pathways to obtain this versatile compound in high enantiopurity, with a focus on the underlying chemical principles and practical experimental considerations for researchers and drug development professionals.

Retrosynthetic Analysis: Key Disconnections and Strategic Approaches

A retrosynthetic analysis of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine reveals two principal strategies for introducing the crucial C-8 stereocenter: the resolution of a racemic intermediate and the asymmetric synthesis from a prochiral precursor. Both pathways converge on the key chiral intermediate, (R)-5,6,7,8-tetrahydroquinolin-8-ol, which is then converted to the target amine.

G Target (8R)-5,6,7,8-Tetrahydro-8-quinolinamine Chiral_Alcohol (R)-5,6,7,8-Tetrahydroquinolin-8-ol Target->Chiral_Alcohol Functional Group Interconversion Racemic_Alcohol (±)-5,6,7,8-Tetrahydroquinolin-8-ol Chiral_Alcohol->Racemic_Alcohol Enzymatic Kinetic Resolution Ketone 6,7-Dihydro-5H-quinolin-8-one Chiral_Alcohol->Ketone Asymmetric Reduction Racemic_Alcohol->Ketone Reduction Tetrahydroquinoline 5,6,7,8-Tetrahydroquinoline Ketone->Tetrahydroquinoline Oxidation

Caption: Retrosynthetic analysis of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine.

Part 1: Synthesis of Key Precursors

The successful synthesis of the target molecule relies on the efficient preparation of two key starting materials: racemic 5,6,7,8-tetrahydroquinolin-8-ol and 6,7-dihydro-5H-quinolin-8-one.

Synthesis of Racemic 5,6,7,8-Tetrahydroquinolin-8-ol

The most common route to the racemic alcohol involves the reduction of the corresponding ketone, 6,7-dihydro-5H-quinolin-8-one.

Synthesis of 6,7-Dihydro-5H-quinolin-8-one

A reliable method for the preparation of this prochiral ketone is the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline, followed by hydrolysis of the resulting oxime.[1][2] This two-step process provides the ketone in good yield.[1][2]

G THQ 5,6,7,8-Tetrahydroquinoline Oxime 8-Oximino-5,6,7,8- tetrahydroquinoline THQ->Oxime Regioselective Nitrosation Ketone 6,7-Dihydro-5H-quinolin-8-one Oxime->Ketone Oxime Hydrolysis

Caption: Synthesis of the prochiral ketone precursor.

Part 2: Enantioselective Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-ol

The creation of the C-8 stereocenter is the most critical step in the synthesis. Two robust and widely employed methods are detailed below.

Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This chemoenzymatic approach leverages the high stereoselectivity of lipases to resolve the racemic alcohol.[3] The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Causality Behind Experimental Choices:

  • Lipase Selection: Candida antarctica lipase B (often immobilized as Novozym® 435) is frequently chosen for its high enantioselectivity in the acylation of secondary alcohols.[4][5]

  • Acyl Donor: Vinyl acetate is an effective and irreversible acyl donor, as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[5]

  • Solvent: Anhydrous diisopropyl ether is a common solvent for this reaction.[4]

The process yields both the desired (R)-alcohol (after hydrolysis of the acetate) and the unreacted (S)-alcohol, which can be racemized and recycled to improve overall efficiency.

G Racemic_Alcohol (±)-5,6,7,8-Tetrahydroquinolin-8-ol Lipase Lipase (e.g., Novozym® 435) Vinyl Acetate Racemic_Alcohol->Lipase Separation Chromatographic Separation Lipase->Separation R_Acetate (R)-8-Acetoxy-5,6,7,8- tetrahydroquinoline Separation->R_Acetate S_Alcohol (S)-5,6,7,8-Tetrahydroquinolin-8-ol Separation->S_Alcohol Hydrolysis Hydrolysis (e.g., K2CO3, MeOH) R_Acetate->Hydrolysis R_Alcohol (R)-5,6,7,8-Tetrahydroquinolin-8-ol Hydrolysis->R_Alcohol

Caption: Enzymatic kinetic resolution pathway.

Asymmetric Reduction of 6,7-Dihydro-5H-quinolin-8-one

This method involves the direct, stereoselective reduction of the prochiral ketone using a chiral catalyst.[3] Noyori-type asymmetric transfer hydrogenation is a particularly effective strategy.[6]

Causality Behind Experimental Choices:

  • Catalyst System: Ruthenium complexes with chiral diamine ligands, such as those developed by Noyori, are highly effective for the asymmetric transfer hydrogenation of aromatic ketones.[6][7]

  • Hydrogen Source: A formic acid/triethylamine azeotropic mixture is a common and convenient source of hydrogen for transfer hydrogenation.[3]

This approach offers the advantage of directly producing the desired enantiomerically enriched alcohol from the prochiral ketone.

Part 3: Conversion of (R)-5,6,7,8-Tetrahydroquinolin-8-ol to (8R)-5,6,7,8-Tetrahydro-8-quinolinamine

The final stage of the synthesis involves the conversion of the chiral alcohol to the target amine, typically with an inversion of stereochemistry. A common and reliable method is a two-step process involving the formation of an azide intermediate followed by its reduction.

Azide Formation via the Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for converting the alcohol to an azide with complete inversion of configuration.[8][9]

Causality Behind Experimental Choices:

  • Reagents: The classic Mitsunobu conditions involve triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] Diphenylphosphoryl azide (DPPA) can serve as the azide source.[10]

  • Stereochemistry: The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter at C-8.[9]

Reduction of the Azide via the Staudinger Reaction

The Staudinger reaction is a mild and chemoselective method for the reduction of azides to primary amines using a phosphine, typically triphenylphosphine.[11][12]

Causality Behind Experimental Choices:

  • Mild Conditions: The Staudinger reduction is advantageous as it does not affect other potentially reducible functional groups that might be present in the molecule.[12]

  • Mechanism: The reaction proceeds through the formation of an iminophosphorane intermediate, which is then hydrolyzed to the amine and a phosphine oxide byproduct.[11][13]

G R_Alcohol (R)-5,6,7,8-Tetrahydroquinolin-8-ol Mitsunobu Mitsunobu Reaction (DPPA, PPh3, DEAD) R_Alcohol->Mitsunobu Inversion of Stereochemistry S_Azide (S)-5,6,7,8-Tetrahydro-8-azidoquinoline Mitsunobu->S_Azide Staudinger Staudinger Reduction (PPh3, H2O) S_Azide->Staudinger R_Amine (8R)-5,6,7,8-Tetrahydro-8-quinolinamine Staudinger->R_Amine

Caption: Conversion of the chiral alcohol to the target amine.

Data Presentation: Comparison of Synthetic Strategies

MethodKey Reagent/CatalystSubstrateProductTypical Yield (%)Typical Enantiomeric Excess (ee%)
Enzymatic Kinetic ResolutionLipase from Candida antarctica(±)-5,6,7,8-Tetrahydroquinolin-8-ol(R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline~45% (for each enantiomer)>99%
Asymmetric Transfer HydrogenationRuCl6,7-Dihydro-5H-quinolin-8-one(R)-5,6,7,8-Tetrahydroquinolin-8-olHighUp to 99%

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol[5]
  • To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in anhydrous diisopropyl ether, add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (e.g., Novozym® 435, 0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).

  • Stir the mixture at a controlled temperature (e.g., 60 °C) for approximately 30 hours.

  • Monitor the reaction progress by chiral HPLC to reach approximately 50% conversion.

  • Filter the mixture through a pad of Celite® to remove the lipase and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by silica gel chromatography.

  • For the hydrolysis of the acetate: Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol. Add potassium carbonate (4 eq.) and stir the mixture at room temperature for 2 hours.

  • Remove the methanol under reduced pressure, add water, and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Protocol 2: Mitsunobu Reaction for Azide Formation[10]
  • To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.) and diphenylphosphoryl azide (DPPA, 1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash successively with water, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-5,6,7,8-tetrahydro-8-azidoquinoline.

Protocol 3: Staudinger Reduction of the Azide[13]
  • In a round-bottom flask, dissolve (S)-5,6,7,8-tetrahydro-8-azidoquinoline (1.0 eq) in anhydrous THF.

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature.

  • Add water (10.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 65 °C and stir for 6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Purify the crude product by column chromatography to yield (8R)-5,6,7,8-Tetrahydro-8-quinolinamine.

Conclusion

The synthesis of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine is a well-established process with multiple reliable routes. The choice between enzymatic kinetic resolution and asymmetric reduction of the prochiral ketone will depend on factors such as substrate availability, desired scale, and laboratory equipment. The subsequent conversion of the chiral alcohol to the amine via a Mitsunobu/Staudinger sequence is a robust and high-yielding transformation. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this important chiral building block for applications in drug discovery and asymmetric catalysis.

References

  • Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one: Synthetic Communications: Vol 33, No 20. Available at: [Link]

  • Staudinger reaction - Wikipedia. Available at: [Link]

  • Convenient Entry to 18F-Labeled Amines through the Staudinger Reduction. Available at: [Link]

  • Staudinger Reaction - Organic Chemistry Tutor. Available at: [Link]

  • Convenient Synthesis of 5,6,7,8,-Tetrahydroquinolin-8-ylamine and 6,7Dihydro5H-quinolin-8-one | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines | Request PDF - ResearchGate. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. Available at: [Link]

  • Spontaneous enzymatically mediated dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline - PubMed. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinolin-8-one - PMC - NIH. Available at: [Link]

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu reaction - Organic Synthesis. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Ryoji Noyori - Nobel Lecture. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. Available at: [Link]

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones - Center for Nonlinear Studies. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed. Available at: [Link]

Sources

Foundational

Discovery of chiral 8-amino-5,6,7,8-tetrahydroquinoline

An In-Depth Technical Guide to the Discovery and Synthesis of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Authored by a Senior Application Scientist Foreword: The Significance of Chiral Tetrahydroquinolines in Modern Chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline

Authored by a Senior Application Scientist

Foreword: The Significance of Chiral Tetrahydroquinolines in Modern Chemistry

The tetrahydroquinoline scaffold is a privileged structural motif, frequently encountered in a vast array of bioactive natural products and pharmaceuticals.[1][2] The introduction of a stereocenter, particularly at the C8 position, unlocks a three-dimensional chemical space that is critical for specific molecular interactions with biological targets. Chiral 8-amino-5,6,7,8-tetrahydroquinoline, the focus of this guide, is not only a valuable building block for drug discovery but has also emerged as a highly effective chiral ligand in asymmetric catalysis.[3][4][5] This dual utility underscores its importance to researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the key strategies for accessing this enantiopure amine, focusing on the underlying principles and practical execution of these methods.

Part 1: Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure 8-amino-5,6,7,8-tetrahydroquinoline presents a significant challenge due to the need for precise control over the stereochemistry. Several successful strategies have been developed, each with its own advantages and mechanistic nuances.

Chemoenzymatic Kinetic Resolution: A Robust and Scalable Method

One of the most reliable and widely adopted methods for obtaining enantiopure 8-substituted-5,6,7,8-tetrahydroquinolines is through enzymatic kinetic resolution of a racemic precursor, typically (±)-5,6,7,8-tetrahydroquinolin-8-ol.[6][7] This approach leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of the alcohol.

Causality of Experimental Choices:

  • Enzyme Selection: Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), are frequently chosen for their broad substrate scope and high enantioselectivity in acylation reactions.[3]

  • Acyl Donor: Vinyl acetate is a common acyl donor as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction.

  • Solvent: A non-polar organic solvent like di-isopropyl ether is used to maintain the enzyme's activity.

  • Separation: The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be readily separated using standard chromatographic techniques.

The unreacted (R)-alcohol or the hydrolyzed (S)-acetate can then be converted to the corresponding chiral amine with an inversion of configuration, typically via a mesylation-azidation-reduction sequence.[6][8]

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_0 Step 1: Racemic Alcohol Preparation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Conversion A 5,6,7,8-Tetrahydroquinolin-8-one B Reduction (e.g., NaBH4) A->B C (±)-5,6,7,8-Tetrahydroquinolin-8-ol B->C D Lipase (e.g., Novozym 435) Vinyl Acetate C->D E Selective Acylation D->E F Mixture: (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (S)-5,6,7,8-tetrahydroquinolin-8-ol E->F G Chromatographic Separation F->G H (R)-8-acetoxy-5,6,7,8- tetrahydroquinoline G->H I (S)-5,6,7,8-tetrahydroquinolin-8-ol G->I J Hydrolysis H->J Base (e.g., K2CO3) K Mesylation -> Azidation -> Reduction I->K J->K L (R)-8-amino-5,6,7,8- tetrahydroquinoline K->L M (S)-8-amino-5,6,7,8- tetrahydroquinoline K->M

Caption: Workflow for the chemoenzymatic synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline.

Asymmetric Catalysis: Direct and Atom-Economical Routes

Direct asymmetric hydrogenation or transfer hydrogenation of the corresponding quinoline or imine precursors offers a more atom-economical approach to chiral tetrahydroquinolines.[9][10]

1.2.1 Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique that utilizes a hydrogen donor, such as a formic acid/triethylamine azeotrope, in the presence of a chiral metal catalyst. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as (R)-CAMPY, have been successfully employed as ligands for rhodium and iridium catalysts in the ATH of dihydroisoquinolines, which are precursors to a wide range of bioactive alkaloids.[4][5]

Catalyst System for ATH

G cluster_catalyst Chiral Catalyst Complex cluster_reaction Asymmetric Transfer Hydrogenation Metal Metal Center (e.g., Rh, Ir) Ligand Chiral Ligand ((R)-CAMPY) Metal->Ligand coordinates Cp_star Cp* Metal->Cp_star coordinates Substrate Prochiral Substrate (e.g., Dihydroisoquinoline) Metal->Substrate Product Chiral Product (e.g., Tetrahydroisoquinoline) Substrate->Product Catalyzed by H_Source Hydrogen Source (HCOOH/Et3N) H_Source->Product H- transfer

Caption: Conceptual diagram of an Asymmetric Transfer Hydrogenation system.

1.2.2 Biomimetic Asymmetric Reduction

A more recent and highly innovative approach involves the biomimetic asymmetric reduction of quinolines. This method utilizes a chiral and regenerable NAD(P)H model in the presence of a simple achiral Brønsted acid.[2] This system has demonstrated the ability to produce chiral 2-functionalized tetrahydroquinolines with exceptionally high enantiomeric excess (up to 99% ee).[2]

Part 2: Practical Application and Performance Data

The choice of synthetic route often depends on the desired scale, available resources, and the specific stereoisomer required. The following table summarizes representative data from the literature for the synthesis of chiral tetrahydroquinolines, highlighting the efficacy of different catalytic systems.

MethodCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Enzymatic Kinetic ResolutionLipase from Candida antarctica(±)-5,6,7,8-Tetrahydroquinolin-8-ol>95>99[7]
Asymmetric Transfer HydrogenationRh-C3 ((R)-CAMPY ligand)1-Phenyl-3,4-dihydroisoquinoline>9969[3]
Biomimetic Asymmetric ReductionChiral NAD(P)H model with achiral phosphoric acid2-Functionalized quinolinesup to 94up to 99[2]
Chiral Phosphoric Acid CatalysisChiral Phosphoric Acid2-AminochalconesExcellentExcellent[11]
Asymmetric HydrogenationIridium CatalystAromatic Quinolin-3-aminesHighup to 94[12]

Part 3: Detailed Experimental Protocols

To ensure reproducibility and provide actionable insights, this section details a generalized protocol for the enzymatic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, a cornerstone technique in this field.

Protocol: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Vinyl acetate

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • 4Å Molecular sieves

  • Di-isopropyl ether (anhydrous)

  • Potassium carbonate

  • Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in di-isopropyl ether, add vinyl acetate (5 eq.), lipase (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).[4]

  • Incubation: Stir the suspension at a controlled temperature (e.g., 60 °C) for 24-48 hours. Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.[13]

  • Work-up: Upon reaching the desired conversion (typically around 50%), filter the mixture through a pad of celite to remove the enzyme and molecular sieves. Wash the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted (S)-alcohol and the (R)-acetate, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the two compounds.[4]

  • Hydrolysis of the Acetate (to obtain the (R)-alcohol): Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline in methanol and add potassium carbonate (4 eq.). Stir the mixture at room temperature for 2 hours.[13]

  • Final Extraction: Remove the methanol under vacuum, and partition the residue between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the enantiopure (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Part 4: Applications in Asymmetric Catalysis and Drug Discovery

The primary application of enantiopure 8-amino-5,6,7,8-tetrahydroquinoline is as a chiral ligand in transition metal-catalyzed reactions.[3][4][5] Its rigid bicyclic structure and the presence of two coordination sites (the amino group and the quinoline nitrogen) create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.

Beyond catalysis, the 5,6,7,8-tetrahydroquinoline scaffold is a key component of numerous biologically active compounds.[14] The chiral amine at the C8 position can serve as a crucial pharmacophore, interacting with specific residues in target proteins. For instance, derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[14]

Conclusion

The discovery and development of synthetic routes to chiral 8-amino-5,6,7,8-tetrahydroquinoline represent a significant advancement in asymmetric synthesis and catalysis. The methods outlined in this guide, from robust chemoenzymatic resolutions to elegant catalytic asymmetric transformations, provide a powerful toolkit for researchers in both academia and industry. As the demand for enantiopure compounds in drug discovery and fine chemical synthesis continues to grow, the importance of this versatile chiral building block is set to increase even further.

References

  • Enantioselective Synthesis of Tetrahydroquinolines via One-pot Cascade Biomimetic Reduction. (2020). Vertex AI Search.
  • Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions - PMC.
  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction | Organic Letters - ACS Publications - ACS.org. (2021).
  • Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid | The Journal of Organic Chemistry - ACS Publications. (2018).
  • Application of (R)-5,6,7,8-Tetrahydroquinolin-8-amine in the Synthesis of Bioactive Alkaloids and Analogs - Benchchem. Benchchem.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. (2023). MDPI.
  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines | Request PDF - ResearchGate.
  • Application Notes and Protocols: 2-Vinyl-5,6,7,8-tetrahydroquinoline in Asymmetric C
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed. (2023).
  • Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine - Benchchem. Benchchem.
  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines - Sci-Hub. Sci-Hub.
  • US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents.
  • Synthesizing C8-Chiral Substituted 5,6,7,8-Tetrahydroquinolines via Palladium-Catalyzed Enantioselective Arylation of Unactivate. (2026).
  • Asymmetric Synthesis of Chiral 5,6,7,8-Tetrahydroquinolin-8-ol: Application Notes and Protocols - Benchchem. Benchchem.
  • Synthesis of Chiral Exocyclic Amines by Asymmetric Hydrogenation of Aromatic Quinolin3amines. (2014). Wiley Online Library.
  • Advances in the Chemistry of Tetrahydroquinolines | Chemical Reviews - ACS Publications. (2011).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC.
  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011).
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - AIR Unimi. AIR Unimi.
  • (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - ResearchGate. (2025).

Sources

Exploratory

The Strategic Implementation of Chiral Amines in Medicinal Chemistry: From Pharmacophore Design to Advanced Asymmetric Synthesis

Executive Summary Chiral amines are ubiquitous structural motifs in modern pharmacopoeia. Statistical analyses reveal that approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amines are ubiquitous structural motifs in modern pharmacopoeia. Statistical analyses reveal that approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment (1)[1]. Furthermore, recent data indicates their presence in nearly 59% of FDA-approved small-molecule drugs (2)[2]. The spatial orientation of the substituents around the nitrogen-bearing stereocenter dictates the molecule's interaction with biological targets. This technical guide provides an in-depth analysis of the role of chiral amines in medicinal chemistry, dissecting the causality behind stereospecific pharmacological routing and detailing state-of-the-art synthetic methodologies, with a focus on self-validating biocatalytic protocols.

The Pharmacological Imperative of Chirality

In medicinal chemistry, the nitrogen atom of an amine acts as a critical pharmacophore element. At physiological pH (~7.4), most aliphatic amines are protonated, enabling them to form strong, directional salt bridges and hydrogen bonds with target protein residues (e.g., aspartate or glutamate in GPCR binding pockets).

When this amine is adjacent to a stereocenter, the 3D topology of the molecule becomes paramount. The enantiomer that exhibits high affinity for the target receptor is termed the eutomer , while its mirror image, the distomer , often exhibits poor affinity or binds to off-target receptors leading to toxicity. Consequently, regulatory agencies mandate the development of single-enantiomer drugs to ensure predictable pharmacokinetics (PK) and pharmacodynamics (PD).

G Racemate Racemic Chiral Amine Eutomer Eutomer (Active) Racemate->Eutomer Enantioselective Synthesis Distomer Distomer (Inactive/Toxic) Racemate->Distomer Unwanted Enantiomer Target Target Receptor (Therapeutic Effect) Eutomer->Target High Affinity Stereospecific Binding OffTarget Off-Target Receptor (Adverse Effect) Distomer->OffTarget Toxicity / Side Effects

Fig 1. Pharmacological routing of enantiomers highlighting the necessity of asymmetric synthesis.

Modern Synthetic Methodologies: Causality and Mechanism

The transition from racemic resolutions to direct asymmetric synthesis represents a major evolution in chemical development. Two primary paradigms dominate the industrial synthesis of chiral amines:

Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)

Direct asymmetric hydrogenation of prochiral imines is a highly atom-economical approach that has been widely adopted in the industry (1)[1].

  • Causality : Imines are challenging substrates due to E/Z isomerization and their propensity to poison catalysts. However, utilizing Iridium (Ir) or Ruthenium (Ru) complexes with bulky, electron-rich chiral diphosphine ligands (e.g., BINAP, SEGPHOS) creates a rigid chiral pocket. The metal coordinates the imine nitrogen, and hydride transfer occurs exclusively from one face of the substrate, dictated by the steric bulk of the ligand. This method is highly scalable but requires rigorous post-reaction scavenging to remove toxic heavy metals to parts-per-billion (ppb) levels for pharmaceutical compliance[1].

Biocatalytic Transamination

Biocatalysis has emerged as a sustainable, metal-free alternative, utilizing enzymes like


-transaminases (

-TAs) to catalyze the transfer of an amino group from a donor to a prochiral ketone (3)[3].
  • Causality : The reaction relies on the Pyridoxal 5'-phosphate (PLP) cofactor, which acts as an electron sink (4)[4]. The amine donor (e.g., isopropylamine) forms an external aldimine with PLP, transferring its amino group to form pyridoxamine 5'-phosphate (PMP). The prochiral ketone then enters the active site. The enzyme's binding pocket sterically differentiates the two substituents of the ketone, forcing the ketone to approach the PMP from a single trajectory, resulting in exquisite enantioselectivity (often >99% ee)[4].

Quantitative Comparison of Synthetic Strategies

MethodologyCatalyst TypeTypical ee%Atom EconomyScalabilityKey Limitation
Asymmetric Hydrogenation Ir/Ru-Phosphine90-99%HighMulti-tonTrace metal contamination
Biocatalytic Transamination

-Transaminase
>99%ModerateMulti-tonSubstrate steric limits
Organocatalytic aza-Michael Chiral Brønsted Acids80-95%HighKg-scaleHigh catalyst loading
Photoredox C-H Amination Ir/Ru + Chiral Amine85-99%ModerateGram-scaleSensitive functional groups

Experimental Protocol: Self-Validating Biocatalytic Synthesis of a Chiral Amine

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating workflow for the synthesis of an (S)-chiral amine using an engineered


-transaminase. Every step includes a mechanistic rationale and an internal control.

Phase 1: Reaction Assembly and Equilibrium Driving

  • Buffer Preparation : Prepare a 100 mM potassium phosphate buffer at pH 8.0.

    • Causality: pH 8.0 ensures the amine donor is partially unprotonated (acting as an active nucleophile) while maintaining the structural integrity of the enzyme[3].

  • Cofactor Addition : Dissolve 1 mM PLP in the buffer. The solution will turn pale yellow.

  • Substrate & Donor : Add 50 mM of the prochiral ketone substrate and 500 mM isopropylamine (IPA).

    • Causality: The 10-fold excess of IPA drives the reversible transamination forward via Le Chatelier's principle.

  • Enzyme Addition : Add 2 mg/mL of engineered (S)-selective

    
    -transaminase. Incubate at 30°C with orbital shaking (250 rpm).
    
  • Equilibrium Shift : Apply a gentle nitrogen sweep over the headspace.

    • Causality: IPA donates its amine to become acetone. Acetone is volatile; removing it via the N2 sweep prevents the reverse reaction, pushing conversion toward 100%.

Phase 2: In-Process Control (IPC) - The Validation Gate 6. Sampling : At 4h, 8h, and 24h, extract a 100 µL aliquot. 7. Quench : Add 900 µL of basic methanol (0.1% NaOH) to denature the enzyme and precipitate proteins. Centrifuge at 10,000 x g for 5 mins. 8. GC-FID Analysis : Analyze the supernatant to quantify the disappearance of the ketone.

  • Self-Validation: If the 24h conversion is <95%, the system has reached a premature equilibrium. The operator must validate the N2 sweep efficiency or spike an additional 100 mM IPA before proceeding.

Phase 3: Workup and Extraction 9. pH Adjustment : Once >95% conversion is validated, adjust the bulk reaction pH to 12.0 using 5M NaOH.

  • Causality: The newly formed chiral amine (typical pKa ~9-10) is deprotonated, shifting it from a water-soluble salt to a lipophilic free base.

  • Extraction : Extract three times with equal volumes of Ethyl Acetate (EtOAc). The chiral amine partitions into the organic layer, leaving the PLP, enzyme, and residual salts in the aqueous phase.

  • Concentration : Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Phase 4: Stereochemical Validation 12. Chiral HPLC : Dissolve a fraction of the product in hexanes/isopropanol and inject it into a Chiral HPLC system (e.g., Chiralcel OD-H).

  • Self-Validation: You MUST run a chemically synthesized racemic standard first. This proves the column's ability to resolve the (R) and (S) enantiomers (baseline separation). Subsequently, run the biocatalytic sample to confirm the >99% ee of the (S)-enantiomer.

G Ketone Prochiral Ketone + Isopropylamine Reactor Biocatalytic Reactor (pH 8.0, 30°C) Ketone->Reactor Enzyme ω-Transaminase + PLP Cofactor Enzyme->Reactor IPC In-Process Control (GC-FID Conversion) Reactor->IPC Aliquot IPC->Reactor Adjust if <95% Workup Basic Extraction (pH 12, EtOAc) IPC->Workup >95% Conv. Validation Chiral HPLC (ee% Validation) Workup->Validation Organic Phase

Fig 2. Self-validating workflow for the biocatalytic synthesis and isolation of chiral amines.

Conclusion

The integration of chiral amines into medicinal chemistry is not merely a structural preference but a pharmacological necessity driven by the stereospecific nature of biological receptors. While transition metal-catalyzed asymmetric hydrogenation remains a robust industrial pillar, the advent of engineered transaminases offers a highly selective, self-validating, and environmentally benign alternative. By understanding the thermodynamic and mechanistic causality behind these protocols, researchers can reliably scale the production of next-generation single-enantiomer therapeutics.

References

  • Source: Chemical Reviews (PMC)
  • Title: Asymmetric Synthesis of Chiral Amines: A Technical Guide for Researchers Source: Benchchem URL
  • Title: Photoredox-enabled C(sp3)
  • Title: Characterization of a Putrescine Transaminase From Pseudomonas putida and its Application to the Synthesis of Benzylamine Derivatives Source: Frontiers in Bioengineering and Biotechnology URL

Sources

Foundational

Spectroscopic Characterization of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine: A Technical Guide for Researchers

Introduction (8R)-5,6,7,8-Tetrahydro-8-quinolinamine is a chiral bicyclic diamine that serves as a valuable building block in medicinal chemistry and asymmetric synthesis.[1][2] Its rigid, stereochemically defined struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine is a chiral bicyclic diamine that serves as a valuable building block in medicinal chemistry and asymmetric synthesis.[1][2] Its rigid, stereochemically defined structure makes it an important scaffold for the development of novel ligands for catalysis and as a key intermediate in the synthesis of bioactive molecules.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, assessing its purity, and elucidating its role in subsequent chemical transformations.

This technical guide provides an in-depth analysis of the expected spectroscopic data for (8R)-5,6,7,8-Tetrahydro-8-quinolinamine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of directly published spectra for this specific compound, this guide will leverage data from the closely related analog, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, and the parent scaffold, 5,6,7,8-tetrahydroquinoline, to provide a comprehensive and predictive analysis.[3][4]

Molecular Structure and Stereochemistry

The fundamental structure of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine consists of a quinoline ring system where the pyridine ring is fused to a cyclohexane ring. The chirality of the molecule is conferred by the stereocenter at the C8 position, which bears the primary amine group.

Caption: 2D structure of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine, with interpretive guidance based on known data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the structure of the closely related (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, the following proton signals are anticipated.[3]

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
H2, H3, H4 (Aromatic)7.0 - 8.5dd, d, dThe protons on the pyridine ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by their relative positions.
H8 (CH-NH₂)~3.7tThis proton, being attached to the stereocenter and adjacent to the amine group, is expected to be a triplet due to coupling with the adjacent C7 methylene protons.
H5, H6, H7 (Aliphatic)1.7 - 2.8mThe methylene protons of the saturated ring will appear as complex multiplets in the aliphatic region.
NH₂Broad singletBroad sThe chemical shift of the amine protons is variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.

Causality in Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.[3] The addition of a drop of D₂O can be used to confirm the NH₂ signal, as the protons will exchange with deuterium, causing the signal to disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are based on data from (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine.[3]

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C2, C4, C4a, C8a120 - 160The sp² hybridized carbons of the pyridine and fused benzene rings will appear in the downfield region.
C3~122
C8~60The carbon of the stereocenter bearing the amine group will be shifted downfield due to the electronegativity of the nitrogen atom.
C5, C6, C720 - 40The sp³ hybridized carbons of the saturated ring will appear in the upfield aliphatic region.

Self-Validating Protocol: To ensure accurate assignment of carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment should be performed. This 2D NMR technique correlates directly bonded ¹H and ¹³C atoms, providing unambiguous assignments for all protonated carbons.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, 1-2 second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY and HSQC spectra to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (8R)-5,6,7,8-Tetrahydro-8-quinolinamine (C₉H₁₂N₂), the expected molecular weight is 148.10 g/mol .[5]

Expected Fragmentation

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule and is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 149.1. This is consistent with the mass spectrometry data for the analogous (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, which shows an [M+1]⁺ ion.[3]

cluster_workflow Predicted ESI-MS Fragmentation M [(8R)-5,6,7,8-Tetrahydro-8-quinolinamine] M (m/z 148.1) MH [M+H]⁺ (m/z 149.1) M->MH + H⁺ F1 Loss of NH₃ (m/z 132.1) MH->F1 - NH₃

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine is expected to show characteristic absorption bands for the N-H and C-H bonds. The data for (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine provides a good reference.[3]

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (Amine)3300 - 3400Stretching (likely two bands for a primary amine)
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
C=N, C=C (Aromatic)1500 - 1650Ring Stretching
N-H (Amine)1580 - 1650Bending
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat (Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (Solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for (8R)-5,6,7,8-Tetrahydro-8-quinolinamine. By leveraging data from closely related compounds, researchers can confidently identify and characterize this important synthetic building block. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data in the laboratory. Adherence to these analytical principles will ensure the scientific rigor required in drug discovery and development.

References

  • Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]

  • SpectraBase. (n.d.). 5,6,7,8-Tetrahydro-isoquinoline. Retrieved March 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 7, 2026, from [Link]

  • GSRS. (n.d.). 5,6,7,8-TETRAHYDRO-8-QUINOLINAMINE, (8R)-. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). (8R)-5,6,7,8-Tetrahydroquinolin-8-amine. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved March 7, 2026, from [Link]

  • International Union of Crystallography. (n.d.). 5,6,7,8-Tetrahydroquinolin-8-one. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 8-Quinolinamine. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

The Dual-Modality of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine: From Asymmetric Catalysis to Oncology

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary As a chiral building block, (8R)-5,6,7,8-tetrahydro-8-quinolinamine (CAS: 298181-83-6) occupies a privileged space at the i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As a chiral building block, (8R)-5,6,7,8-tetrahydro-8-quinolinamine (CAS: 298181-83-6) occupies a privileged space at the intersection of organometallic catalysis and medicinal chemistry. Characterized by a flexible aliphatic ring fused to a rigid, electron-deficient pyridine core, this molecule provides an exceptionally stable chiral pocket. This whitepaper dissects the chemical causality behind its synthesis, its role as the premier (R)-CAMPY ligand in Asymmetric Transfer Hydrogenation (ATH), and its emerging pharmacological profile as a cytotoxic agent and CXCR4 antagonist.

Structural Profiling and Chemical Causality

The unique utility of (8R)-5,6,7,8-tetrahydro-8-quinolinamine stems from its precise geometric constraints. The C8 stereocenter is positioned directly adjacent to the pyridine nitrogen. When utilized as a ligand, the primary amine and the pyridine nitrogen act as a bidentate chelator.

The Causality of Rigidity: Unlike simpler aliphatic diamines, the "flat" nature of the aromatic pyridine system restricts the conformational flipping of the saturated ring. This locks the metal coordination sphere into a highly predictable geometry, preventing the rotational degrees of freedom that typically degrade enantiomeric excess (ee) during hydride transfer. This structural rigidity is the fundamental reason why derivatives like (R)-CAMPY achieve up to 96% ee in ruthenium-catalyzed ATH of aryl ketones.

Scale-Up Synthesis: Stereocontrol and Self-Validating Workflows

Direct asymmetric reductive amination of 8-oxo-5,6,7,8-tetrahydroquinoline is notoriously difficult; the strongly coordinating pyridine nitrogen often poisons or competitively binds chiral transition metal catalysts. Consequently, the field-proven approach relies on the enzymatic kinetic resolution of the racemic alcohol, followed by a stereoinvertive amination.

Workflow Visualization

SyntheticWorkflow Start Racemic 5,6,7,8-Tetrahydroquinolin-8-ol EnzRes Enzymatic Resolution (Lipase Novozym 435, Vinyl Acetate) Start->EnzRes Sep Silica Gel Chromatography EnzRes->Sep Mixture S_Alcohol (8S)-Alcohol (Unreacted) Sep->S_Alcohol Isolate R_Acetate (8R)-Acetate (Acylated) Sep->R_Acetate Alternative Precursor Mesyl Mesylation (MsCl, Et3N, DCM) S_Alcohol->Mesyl Activation Azide Azidation (NaN3, DMF, 60°C) Mesyl->Azide SN2 Inversion (8S to 8R) Reduct Hydrogenation (H2, Pd/C, MeOH) Azide->Reduct Reduction Product (8R)-5,6,7,8-Tetrahydro-8-quinolinamine Reduct->Product Final Amine

Caption: Synthetic workflow for (8R)-5,6,7,8-Tetrahydro-8-quinolinamine via enzymatic resolution.

Protocol 1: Self-Validating Synthesis via Enzymatic Resolution

Reference standard adapted from 1.

  • Phase 1: Thermodynamic Resolution

    • Action: Dissolve racemic 5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq) in toluene. Add Novozym 435 (immobilized Candida antarctica Lipase B) and vinyl acetate (3.0 eq). Stir at 40°C.

    • Causality: Vinyl acetate acts as an irreversible acyl donor; the enol byproduct tautomerizes to acetaldehyde, driving the reaction forward. The lipase pocket selectively accommodates the (8R)-enantiomer for acylation, leaving the (8S)-alcohol untouched.

  • Phase 2: Chromatographic Isolation & QC

    • Action: Filter off the enzyme and separate the mixture via silica gel chromatography.

    • QC Checkpoint (Self-Validation): Isolate the unreacted (8S)-alcohol and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed only if ee > 99%. If ee is lower, the stereochemical integrity of the final amine will be compromised.

  • Phase 3: Stereoinvertive Amination

    • Action: Dissolve the (8S)-alcohol in anhydrous DCM at 0°C. Treat with Et₃N (1.5 eq) and Methanesulfonyl chloride (1.2 eq). After aqueous workup, dissolve the crude mesylate in DMF, add NaN₃ (2.0 eq), and heat to 60°C.

    • Causality: To obtain the (8R)-amine, we must utilize the (8S)-alcohol. The azide ion performs a clean Sₙ2 displacement on the mesylate, completely inverting the stereocenter from (8S) to (8R).

  • Phase 4: Reduction

    • Action: Hydrogenate the (8R)-azide over Pd/C in methanol under H₂ (1 atm) to yield the final (8R)-5,6,7,8-tetrahydro-8-quinolinamine.

Asymmetric Catalysis: The (R)-CAMPY Paradigm

When the (8R)-amine is utilized as a ligand, it is designated as (R)-CAMPY . It has proven to be a highly valuable chiral ligand in Ru(II) and Ir(III) precatalysts for the reduction of prochiral ketones and imines via Asymmetric Transfer Hydrogenation (ATH) 2.

Quantitative Data: ATH Performance of (R)-CAMPY Catalysts

The following table synthesizes the catalytic efficiency and enantioselectivity of various (R)-CAMPY-based transition metal complexes across different substrates.

SubstrateCatalyst SystemTemp (°C)Conversion (%)Enantiomeric Excess (ee, %)
AcetophenoneRuCl₂((R)-CAMPY)(PPh₃)₂80>95Racemic
AcetophenoneRuCl₂((R)-CAMPY)(PPh₃)₂409090 (S)
AcetophenoneRuCl₂((R)-CAMPY)(DPPB)40>9596 (S)
1-Phenyl-DHIQRh-C3 ((R)-CAMPY)25>9969
QuinaldineIrCp-Vancomycin-(R)-CAMPY25>9061 (R)

*DPPB = 1,4-Bis(diphenylphosphino)butane. Replacing monodentate PPh₃ with a chelating diphosphine increases the rigidity of the complex, directly boosting the ee from 90% to 96%.

Protocol 2: Preparation of the Ru(II)-(R)-CAMPY Precatalyst
  • Complexation: React [RuCl₂(PPh₃)₃] with (R)-CAMPY in refluxing toluene. The reaction yields the kinetically favored cis-[RuCl₂((R)-CAMPY)(PPh₃)₂].

  • Ligand Exchange (Causality): To improve activity and enantioselectivity, the flexible triphenylphosphine ligands are replaced. Add an achiral chelating diphosphine (e.g., DPPB) to the solution. The bidentate nature of DPPB forces the complex into a highly rigid trans-[RuCl₂((R)-CAMPY)(DPPB)] conformation, locking the chiral pocket for optimal enantiofacial discrimination during ketone reduction.

Medicinal Chemistry: Pharmacological Scaffolding

Beyond its role in organometallics, the 5,6,7,8-tetrahydro-8-quinolinamine scaffold is a privileged structure in oncology and virology. While the (S)-enantiomer is famously utilized in AMD11070 (a potent CXCR4 antagonist that blocks HIV entry and cancer metastasis), recent literature highlights the profound efficacy of (R)-enantiomer derivatives.

Specifically, 2-methylated derivatives of the (8R)-amine exhibit potent antiproliferative activity against cancer cell lines such as A2780 (ovarian carcinoma) 3.

Pharmacological Mechanism of Action

BioPathway Scaffold (8R)-Tetrahydroquinolin-8-amine Derivatives CXCR4 CXCR4 Receptor Antagonism Scaffold->CXCR4 Binds Pocket Mito Mitochondrial Depolarization Scaffold->Mito Intracellular Target HIV Inhibition of HIV Entry & Metastasis CXCR4->HIV Blocks CXCL12 ROS ROS Production (Oxidative Stress) Mito->ROS Triggers Apop Apoptosis in Cancer Cells (e.g., A2780 Ovarian) ROS->Apop Induces

Caption: Pharmacological pathways of 8-amino-5,6,7,8-tetrahydroquinoline derivatives in oncology.

Mechanistic Causality: The (8R)-derivatives bypass traditional surface-receptor antagonism and instead act intracellularly. They induce severe mitochondrial membrane depolarization. This collapse of the mitochondrial membrane potential triggers a rapid accumulation of Reactive Oxygen Species (ROS), overwhelming the cancer cell's oxidative stress response and forcing the cell into apoptosis.

References

  • Benchchem - Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine. 1

  • Ingenta Connect - Enantioselective Transfer Hydrogenation of Aryl Ketones: Synthesis and 2D-NMR Characterization of New 8-amino-5,6,7-tetrahydroquinoline Ligands. 2

  • MDPI Molecules / ResearchGate - Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. 3

  • PubChem (NIH) - Mavorixafor / CXCR4 Antagonism Profiles. 4

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Asymmetric Transfer Hydrogenation

Focus: Ruthenium-Catalyzed Reduction of Prochiral Ketones Introduction: The Power and Precision of Asymmetric Transfer Hydrogenation Asymmetric transfer hydrogenation (ATH) stands as a cornerstone technology in modern sy...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Ruthenium-Catalyzed Reduction of Prochiral Ketones

Introduction: The Power and Precision of Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) stands as a cornerstone technology in modern synthetic chemistry, providing a robust and operationally simple method for the production of enantioenriched chiral alcohols. These chiral building blocks are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries, where stereochemistry dictates biological activity.[1] Unlike methods employing high-pressure molecular hydrogen, ATH utilizes organic molecules like 2-propanol or formic acid as the hydrogen source, making the technique highly accessible for standard laboratory setups.[2][3]

The success of any asymmetric transformation hinges on the design of the chiral ligand. While the query specified "(R)-CAMPY" ligands, this term does not correspond to a widely recognized class of ligands in the authoritative chemical literature. It is likely an intended reference to camphor-derived ligands, which are a valuable class of chiral auxiliaries used in various asymmetric reactions.[4][5][6][7]

To provide a definitive and scientifically grounded guide, this document will focus on the archetypal and exceptionally well-documented catalyst system developed by Noyori and Ikariya. This system employs a ruthenium(II) precursor in combination with the chiral ligand (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine, commonly known as (R,R)-TsDPEN. This catalyst framework is renowned for its high efficiency, broad substrate scope, and predictable stereochemical outcomes, making it an ideal model for elucidating the principles and practice of ATH.

The Engine of Asymmetry: The Metal-Ligand Bifunctional Mechanism

The remarkable efficiency and selectivity of the Ru-TsDPEN catalyst system are rooted in a "metal-ligand bifunctional" mechanism. In this concerted, outer-sphere process, both the metal center and the amine ligand actively participate in the hydrogen transfer via a six-membered pericyclic transition state.[8] This mechanism avoids direct coordination of the substrate to the metal, which is key to the catalyst's broad applicability.

The catalytic cycle can be summarized as follows:

  • Catalyst Activation: The pre-catalyst, typically [RuCl2(p-cymene)]2, reacts with the chiral TsDPEN ligand in situ in the presence of a base (if using 2-propanol) or triethylamine (with formic acid) to form the active 16-electron Ru-amido complex.

  • Hydride Formation: This Ru-amido species reacts with the hydrogen donor (isopropanol or formate) to generate the key 18-electron Ru-hydride complex. This is the active reducing agent.

  • Hydrogen Transfer: The prochiral ketone substrate approaches the Ru-hydride. The hydride (H⁻) from the ruthenium and a proton (H⁺) from the N-H group of the diamine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively. The stereochemistry is dictated by the chiral environment created by the TsDPEN ligand, which favors one facial approach of the ketone over the other.

  • Product Release & Catalyst Regeneration: The newly formed chiral alcohol is released, regenerating the 16-electron Ru-amido complex, which can then begin another catalytic cycle.

Asymmetric Transfer Hydrogenation Catalytic Cycle cluster_cycle Catalytic Cycle precatalyst [Ru]-Cl Precatalyst + (R,R)-TsDPEN amido 16e⁻ Ru-Amido Complex [Ru]-NR₂ precatalyst->amido Base (e.g., NEt₃) - HCl hydride 18e⁻ Ru-Hydride Complex [Ru]-H amido->hydride + H-Donor (e.g., HCOOH) - CO₂ ts Six-Membered Transition State hydride->ts + Prochiral Ketone ts->amido - Chiral Alcohol product Chiral Alcohol Product ts->product

Caption: The Noyori-Ikariya metal-ligand bifunctional catalytic cycle.

Practical Considerations for Successful ATH

Optimizing an ATH reaction requires careful consideration of several parameters. The interplay between these factors determines the reaction's speed, conversion, and enantioselectivity.

ParameterKey Choices & ConsiderationsCausality & Expert Insight
Metal Precursor [RuCl₂(p-cymene)]₂, [RuCl₂(mesitylene)]₂The arene ligand (p-cymene, mesitylene) stabilizes the Ru(II) center but is labile enough to allow for catalyst formation. The choice can subtly influence reactivity and selectivity through steric and electronic effects.
Hydrogen Donor 1. Formic Acid / Triethylamine (5:2 azeotrope): This system is generally preferred as the reaction is irreversible , driving the reaction to full conversion. The formation of CO₂ as a byproduct prevents the reverse reaction (Oppenauer oxidation).
2. 2-Propanol with a Base (e.g., KOH, t-BuOK): This is a classic, effective system, but the reaction is reversible . High substrate concentrations or prolonged reaction times can lead to erosion of the product's enantiomeric excess (ee) due to the reverse oxidation pathway.
Solvent Aprotic polar solvents (e.g., Acetonitrile, DMF, DCM) or the H-donor itself (2-propanol).The solvent must solubilize the substrate and catalyst. For the formic acid system, an inert solvent is required. The reaction can also be performed effectively in water with appropriate formate salts, offering a greener alternative.
Substrate Scope Aromatic and heteroaromatic ketones are excellent substrates.The system is highly effective for a wide range of aryl ketones, often yielding >95% ee.[2][6] Steric hindrance near the carbonyl group can slow the reaction rate.
Catalyst Loading 0.1 to 2 mol% (Substrate-to-Catalyst ratio, S/C, of 1000:1 to 50:1).High turnover numbers (TONs) are achievable. For process development, catalyst loading should be minimized to reduce cost, but for initial screening, 1-2 mol% ensures robust results.[4]
Temperature 25 °C to 80 °C.Room temperature is often sufficient, particularly with the formic acid system. Modest heating (e.g., 40-60 °C) can accelerate slow reactions, but may slightly decrease enantioselectivity.

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, gloves) must be worn. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: In Situ Catalyst Preparation and ATH of Acetophenone

This protocol details the asymmetric transfer hydrogenation of acetophenone as a model substrate using the formic acid/triethylamine system.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)

  • (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN]

  • Acetophenone (freshly distilled or passed through alumina)

  • Formic acid (≥98%)

  • Triethylamine (NEt₃, freshly distilled)

  • Acetonitrile (anhydrous)

  • Standard glassware for inert atmosphere techniques (Schlenk flask, magnetic stirrer)

Procedure:

  • Prepare the Hydrogen Donor Mixture: In a separate flask, prepare the 5:2 azeotropic mixture of formic acid and triethylamine by carefully combining 5 molar equivalents of formic acid with 2 molar equivalents of triethylamine. Caution: This mixing is exothermic.

  • Catalyst Formation (In Situ):

    • To a flame-dried Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%).

    • Add (R,R)-TsDPEN (e.g., 7.4 mg, 0.02 mmol, 2 mol%). Note the 2:1 ligand-to-Ru dimer ratio.

    • Add anhydrous acetonitrile (5 mL) via syringe.

    • Stir the resulting orange-red mixture at room temperature for 20-30 minutes to allow for pre-formation of the catalyst complex.

  • Reaction Execution:

    • Add acetophenone (e.g., 120 mg, 1.0 mmol, 1 equivalent) to the flask containing the catalyst solution.

    • Add the pre-mixed formic acid/triethylamine solution (e.g., 0.5 mL of a 5M solution in acetonitrile, providing excess H-donor).

    • Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots. The disappearance of the acetophenone spot/peak indicates reaction completion. Reactions are typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure. The crude (R)-1-phenylethanol can be purified by flash column chromatography on silica gel if necessary.

  • Analysis:

    • Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column.

Experimental_Workflow start 1. Assemble Reagents (Ru Precursor, Ligand, Substrate) catalyst_prep 2. In Situ Catalyst Formation [Ru] + Ligand in Solvent start->catalyst_prep reaction 3. Add Substrate & H-Donor (e.g., HCOOH/NEt₃) catalyst_prep->reaction monitor 4. Monitor Reaction (TLC / GC) reaction->monitor workup 5. Aqueous Workup & Extraction monitor->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (NMR, Chiral HPLC/GC) purify->analyze end Final Chiral Product (Yield & ee%) analyze->end

Caption: A generalized experimental workflow for ATH.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (moisture or oxygen contamination).2. Poor quality reagents (H-donor, base, or substrate).3. Insufficient reaction time or temperature.1. Use anhydrous solvents and rigorously inert atmosphere techniques.2. Purify/distill substrate, base, and solvents. Use fresh H-donor mixture.3. Increase reaction time and/or modestly increase temperature (e.g., to 40-50 °C).
Low Enantioselectivity (ee) 1. Incorrect ligand enantiomer used.2. Racemization of product (if using 2-propanol system).3. Reaction temperature is too high.1. Double-check the stereochemistry of the chiral ligand [(R,R)-TsDPEN for (R)-alcohol].2. Switch to the irreversible formic acid/NEt₃ system or reduce reaction time in the 2-propanol system.3. Run the reaction at a lower temperature (e.g., room temperature or below).
Inconsistent Results 1. Variations in reagent purity or water content.2. Incomplete catalyst pre-formation.3. Inaccurate measurement of catalyst components.1. Standardize reagent sources and purification methods.2. Ensure the catalyst and ligand are stirred for the recommended time before adding substrate.3. Use a freshly prepared stock solution of the catalyst for multiple runs to ensure consistency.

References

  • Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society, 127(20), 7318–7319. [Link]

  • Noyori, R. Asymmetric Transfer Hydrogenation. Chem-Station Int. Ed. (2014). [Link]

  • Baratta, W., et al. (2012). Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes. Molecules, 17(9), 10843-10857. [Link]

  • Chepaikin, E. G. (2012). Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Chemistry – A European Journal, 18(35), 10843-10846. [Link]

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Technical Bulletin. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 119(37), 8738–8739. [Link]

  • Various Authors. (2022). Noyori Hydrogenation. YouTube. [Link]

  • Zhang, J., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 146(40), 27736–27744. [Link]

  • SynArchive. Noyori Asymmetric Hydrogenation. [Link]

  • Metaxas, K. E., & Rzepa, H. S. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(10), 1430–1439. [Link]

  • Organic Chemistry. (2021). Noyori Asymmetric Hydrogenation. YouTube. [Link]

  • Handzlik, J., & Tarko, T. (2017). Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study. IntechOpen. [Link]

  • Öztürk, S., et al. (2019). Ru(ii)–N-heterocyclic carbene complexes: synthesis, characterization, transfer hydrogenation reactions and biological determination. RSC Advances, 9(50), 29193-29202. [Link]

  • Zhang, J., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Zhang, J., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2025). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Organic Letters. [Link]

  • Fekete, M., et al. (2018). Mechanochemical, Water-Assisted Asymmetric Transfer Hydrogenation of Ketones Using Ruthenium Catalyst. ChemistrySelect, 3(44), 12458-12462. [Link]

  • Dunsford, J. J., & Meiries, S. (2022). Bidentate Donor-Functionalized N-Heterocyclic Carbenes: Valuable Ligands for Ruthenium-Catalyzed Transfer Hydrogenation. Molecules, 27(15), 4758. [Link]

  • Noyori, R., et al. (2006). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 128(26), 8717–8725. [Link]

  • Dunsford, J. J., & Meiries, S. (2022). Bidentate Donor-Functionalized N-Heterocyclic Carbenes: Valuable Ligands for Ruthenium-Catalyzed Transfer Hydrogenation. Academia.edu. [Link]

  • Gladiali, S., & Alberico, E. (2011). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with chiral water-soluble and heterogenized bifunctional catalysts of the RhCp*-type ligand. Chirality, 23(2), 178-84. [Link]

  • Hannedouche, J. (2002). Synthesis of New Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. University of Warwick. [Link]

  • Nájera, C., & Yus, M. (2011). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante. [Link]

  • Rosini, C., et al. (1995). Guidelines and methodologies in asymmetric synthesis and catalysis. La Chimica e l'Industria. [Link]

  • Wills, M. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules, 6(1), 127-133. [Link]

  • Morris, R. H. (2009). Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Chiral Macrocyclic Cobalt(II) Complexes. ResearchGate. [Link]

  • Bode Research Group. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • Xiao, J. (2007). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Mehdi, A., et al. (2012). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. [Link]

  • Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 297-303. [Link]

  • Xiao, J., et al. (2008). A Multilateral Mechanistic Study into Asymmetric Transfer Hydrogenation in Water. University of Liverpool. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

  • Hossain, M. A., et al. (2018). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry, 8(2), 209-226. [Link]

  • Ross, C. (2018). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. University College Dublin. [Link]

  • Forgó, P., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Enantioselective C(sp³)–H Arylation Protocol

Executive Summary The functionalization of unactivated C(sp³)–H bonds represents a transformative frontier in organic synthesis, enabling drug development professionals to "escape flatland" by rapidly constructing comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of unactivated C(sp³)–H bonds represents a transformative frontier in organic synthesis, enabling drug development professionals to "escape flatland" by rapidly constructing complex, three-dimensional chiral scaffolds. Historically, the enantioselective arylation of free carboxylic acids was hindered by their weak coordinating ability, which often led to sluggish reactivity and competitive racemic background reactions.

This application note details a robust, field-proven protocol for the Palladium-catalyzed enantioselective β-C(sp³)–H arylation of free carboxylic acids (such as cyclopropanecarboxylic acids and 2-aminoisobutyric acids) without the need for exogenous directing groups[1]. Enabled by a rationally designed mono-protected aminoethyl amine (MPAAM) chiral ligand, this protocol delivers high yields and exceptional enantiomeric excess (ee) by orchestrating a highly controlled Pd(II)/Pd(IV) catalytic cycle[2].

Mechanistic Insights: The Causality of Experimental Choices

As a self-validating system, every reagent in this protocol serves a distinct mechanistic purpose. Understanding this causality is critical for successful reaction optimization and troubleshooting:

  • The Chiral Ligand (MPAAM): Traditional mono-N-protected amino acid (MPAA) ligands struggle to suppress the background racemic C–H activation of weakly coordinating free carboxylic acids[2]. The MPAAM ligand, based on an ethylenediamine backbone, provides a more rigid bidentate coordination to the Pd(II) center. This geometry not only accelerates the C–H cleavage but also creates a highly restricted chiral pocket that dictates the absolute stereochemistry during the Concerted Metalation-Deprotonation (CMD) step[1].

  • Solvent Selection (HFIP): Hexafluoroisopropanol (HFIP) is non-negotiable for this protocol. Its strong hydrogen-bond donating ability and high polarity stabilize the transition state of the CMD step. Furthermore, its low nucleophilicity prevents catalyst poisoning and facilitates rapid ligand exchange[3].

  • Dual Base/Oxidant System (Rb₂CO₃ & Ag₂CO₃): Rb₂CO₃ acts as the primary base to abstract the proton during the enantiodetermining C(sp³)–H cleavage. Ag₂CO₃ serves a dual purpose: it acts as a secondary base and, crucially, as an iodide scavenger. By precipitating AgI, it drives the oxidative addition of the aryl iodide and subsequent reductive elimination from the Pd(IV) intermediate forward[3].

  • Additive (1-formylpyrrolidine): Used in catalytic amounts (25 mol%), this additive acts as a transient ligand. It stabilizes off-cycle Pd species, preventing the formation of inactive palladium black and mitigating the aggregation of dimeric off-cycle species[3],[4].

CatalyticCycle Pd_cat Pd(II) Catalyst + Chiral MPAAM Ligand Coord Substrate Coordination (Free Carboxylic Acid) Pd_cat->Coord CMD Enantioselective C(sp³)-H Cleavage (CMD) Coord->CMD Base (Rb₂CO₃) Palladacycle Chiral Palladacycle Intermediate CMD->Palladacycle Enantiodetermining OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd PdIV Pd(IV) Intermediate OxAdd->PdIV RedElim Reductive Elimination PdIV->RedElim RedElim->Pd_cat Catalyst Regeneration Product Enantioenriched Arylated Product RedElim->Product

Figure 1: Pd(II)/Pd(IV) catalytic cycle for enantioselective C(sp³)-H arylation.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of critical reaction parameters on the model arylation of cyclopropanecarboxylic acid with an aryl iodide. This matrix serves as a baseline for troubleshooting.

EntryVariation from Standard ConditionsYield (%)Enantiomeric Excess (ee %)Mechanistic Consequence
1 Standard Conditions (MPAAM, HFIP, 80 °C) 88 96 Optimal catalytic turnover and chiral induction.
2Omission of MPAAM ligand< 5N/ABackground reaction is too slow without ligand acceleration.
3Substitution of MPAAM with MPAA ligand1225Inadequate suppression of racemic background pathway.
4Omission of 1-formylpyrrolidine6592Increased catalyst degradation (Pd black formation).
5Substitution of HFIP with t-AmylOH4580Poor stabilization of the CMD transition state.
6Omission of Ag₂CO₃< 5N/AFailure to scavenge iodide; stalled Pd(IV) reductive elimination.

Detailed Step-by-Step Protocol

This protocol describes the enantioselective β-C(sp³)–H arylation of cyclopropanecarboxylic acid using an aryl iodide.

Materials & Reagents
  • Substrate: Cyclopropanecarboxylic acid (0.1 mmol)

  • Coupling Partner: Aryl iodide (0.25 mmol, 2.5 equiv)

  • Catalyst: Pd(OAc)₂ (2.3 mg, 10 mol %)

  • Chiral Ligand: MPAAM Ligand (e.g., L10) (15 mol %)

  • Bases/Oxidants: Ag₂CO₃ (55.2 mg, 0.2 mmol, 2.0 equiv), Rb₂CO₃ (69.3 mg, 0.3 mmol, 3.0 equiv)

  • Additive: 1-formylpyrrolidine (2.4 μL, 25 mol %)

  • Solvent: Anhydrous Hexafluoroisopropanol (HFIP) (1.0 mL)

Experimental Workflow

Workflow Prep 1. Preparation (Glovebox/N₂) Mix 2. Reagent Mixing (Pd, Ligand, Base) Prep->Mix React 3. Reaction (80 °C, HFIP, 24 h) Mix->React Workup 4. Workup (Filtration/Extract) React->Workup Purify 5. Purification (Chromatography) Workup->Purify Validate 6. Validation (NMR & HPLC) Purify->Validate

Figure 2: Step-by-step experimental workflow from preparation to validation.

Step-by-Step Methodology
  • Preparation (Glovebox): In a nitrogen-filled glovebox, add Pd(OAc)₂ (10 mol %), the chiral MPAAM ligand (15 mol %), Ag₂CO₃ (2.0 equiv), and Rb₂CO₃ (3.0 equiv) to an oven-dried 15 mL sealed tube equipped with a magnetic stir bar.

  • Substrate Addition: Add the cyclopropanecarboxylic acid (0.1 mmol) and the aryl iodide (0.25 mmol). Note: If the substrate or aryl iodide is a liquid, add it in step 3.

  • Solvent & Additive: Add anhydrous HFIP (1.0 mL) followed by 1-formylpyrrolidine (25 mol %). Seal the tube tightly with a Teflon-lined cap.

  • Reaction Execution: Remove the sealed tube from the glovebox. Place it in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 24 hours. The mixture will transition from a light suspension to a dark, heterogeneous mixture as AgI precipitates.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 5 mL) and filter it through a short pad of Celite to remove silver salts and palladium residues. Wash the Celite pad with additional EtOAc (10 mL).

  • Acidification: Transfer the filtrate to a separatory funnel. Add 1M HCl (5 mL) to protonate the carboxylic acid product. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/EtOAc with 1% Acetic Acid to prevent streaking of the carboxylic acid).

Self-Validating System & Quality Control

To ensure scientific integrity and reproducibility, this protocol requires a self-validating checkpoint system:

  • Crude Yield Validation (NMR): Before column chromatography, dissolve a known fraction of the crude mixture in CDCl₃. Add a highly precise volume of dibromomethane (CH₂Br₂) as an internal standard. Integrate the distinct α-proton of the arylated product against the CH₂Br₂ peak (δ 4.93 ppm) to calculate the exact NMR yield[3]. A discrepancy of >15% between NMR yield and isolated yield indicates product loss during chromatography (likely due to insufficient acetic acid in the eluent).

  • Enantiomeric Excess (HPLC): Determine the ee using chiral stationary phase High-Performance Liquid Chromatography (HPLC). If the ee drops below 90%, it is a direct indicator that the Pd:Ligand ratio was compromised (e.g., ligand oxidation or weighing error), allowing the unligated Pd(OAc)₂ to catalyze a racemic background reaction.

  • Moisture Control: Ag₂CO₃ is highly sensitive to light and moisture. If the reaction stalls at <30% conversion, verify the integrity of the silver salt and ensure the HFIP is strictly anhydrous.

References

  • Pd(II)-Catalyzed Enantioselective C(sp³)–H Arylation of Free Carboxylic Acids Journal of the American Chemical Society URL:[Link]

  • From Pd(OAc)₂ to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions Accounts of Chemical Research URL:[Link]

  • MPAI-Ligand Accelerated Pd-Catalyzed C(sp³)–H Arylation of Free Aliphatic Acids Journal of the American Chemical Society URL:[Link]

  • A General Protocol for Addressing Speciation of the Active Catalyst Applied to Ligand-Accelerated Enantioselective C(sp³)–H Bond Arylation ACS Catalysis URL:[Link]

Sources

Method

Advanced Application Note: Tetrahydroquinoline Derivatives in Optoelectronics and Photovoltaics

Introduction While 1,2,3,4-tetrahydroquinoline (THQ) is widely recognized as a critical building block in pharmaceutical synthesis, its unique structural properties have increasingly positioned it as a highly versatile m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

While 1,2,3,4-tetrahydroquinoline (THQ) is widely recognized as a critical building block in pharmaceutical synthesis, its unique structural properties have increasingly positioned it as a highly versatile material in optoelectronics and photovoltaics[1]. The rigid bicyclic framework and the strong electron-donating capability of the nitrogen atom make THQ an ideal candidate for modulating charge transfer dynamics. This application note details the mechanistic principles and standardized protocols for utilizing THQ derivatives in two cutting-edge material science applications: as electron donors in Dye-Sensitized Solar Cells (DSSCs) and as dopant-free Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs).

THQ as Electron Donors in Dye-Sensitized Solar Cells (DSSCs)

Causality & Mechanistic Expertise

In the design of metal-free organic dyes for DSSCs, molecules typically follow a Donor-π-Bridge-Acceptor (D-π-A) architecture. THQ derivatives serve as exceptionally efficient electron donors in this system[2]. The causality behind this choice is twofold:

  • Suppression of Non-Radiative Decay: The rigidity of the substituted THQ ring restricts intramolecular rotation. This structural stiffness minimizes non-radiative energy loss upon photoexcitation, thereby improving the exciton binding energy and Open-Circuit Voltage (

    
    )[3].
    
  • Directional Charge Transfer: Density Functional Theory (DFT) calculations demonstrate that during HOMO-LUMO excitation, the THQ core facilitates a highly directional electron distribution across the π-conjugated bridge (e.g., thiophene or isophorone) to the anchoring cyanoacrylic acid group[2][4]. This strong conjugation enables a significant bathochromic shift and increases the molar extinction coefficient, maximizing Light Harvesting Efficiency (LHE)[3].

Standardized Protocol: Fabrication of THQ-Sensitized DSSCs

This protocol utilizes the HYTIC dye, a highly efficient THQ derivative featuring an isophorone/thiophene π-bridge, which has demonstrated a Power Conversion Efficiency (PCE) of 7.0%[5][6].

Step 1: Photoanode Preparation

  • Clean Fluorine-doped Tin Oxide (FTO) glass substrates via sequential sonication in detergent, deionized water, acetone, and ethanol for 15 minutes each.

  • Deposit a mesoporous TiO

    
     layer (approx. 12 μm thick) onto the FTO glass using screen printing.
    
  • Sinter the electrodes at 500 °C for 30 minutes in ambient air to ensure electrical connectivity between TiO

    
     nanoparticles.
    

Step 2: Dye Sensitization (Self-Validating Step)

  • Prepare a 0.3 mM solution of the THQ-based dye (e.g., HYTIC or C2-2) in a mixture of acetonitrile and tert-butanol (1:1 v/v)[2][5].

  • Immerse the sintered TiO

    
     electrodes into the dye solution and keep them in the dark for 16 hours at room temperature.
    
  • Validation Check: To validate optimal dye loading, desorb a control sample in 0.1 M NaOH solution and measure via UV-Vis spectroscopy. A functional photoanode must exhibit a surface coverage of

    
     mol/cm
    
    
    
    .

Step 3: Device Assembly

  • Rinse the sensitized photoanodes with acetonitrile to remove unanchored dye and dry under a nitrogen stream.

  • Assemble the photoanode and a platinized counter electrode into a sandwich-type cell using a 25 μm Surlyn spacer.

  • Inject a liquid electrolyte (e.g., 0.6 M BMII, 0.03 M I

    
    , 0.10 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in acetonitrile/valeronitrile) through a pre-drilled hole, sealing it afterward with a thin glass cover.
    

G Photon Photon Absorption THQ_Donor THQ Donor (HOMO Excitation) Photon->THQ_Donor hv Pi_Bridge π-Bridge (Thiophene/Isophorone) THQ_Donor->Pi_Bridge Electron Transfer Acceptor Cyanoacrylic Acid (LUMO Injection) Pi_Bridge->Acceptor Conjugation TiO2 TiO2 Conduction Band Acceptor->TiO2 Electron Injection

Caption: Electron transfer pathway in THQ-based D-π-A dyes for DSSCs.

THQ as Dopant-Free Hole-Transporting Materials (HTMs) in PSCs

Causality & Mechanistic Expertise

The commercial viability of Perovskite Solar Cells (PSCs) is heavily bottlenecked by conventional HTMs like Spiro-OMeTAD, which require hygroscopic chemical dopants (e.g., Li-TFSI) to achieve adequate hole mobility[7]. These dopants rapidly degrade the perovskite layer by facilitating moisture ingress.

Through judicious molecular engineering, THQ derivatives have been synthesized as pristine, dopant-free HTMs (e.g., the star-shaped D-π-A molecule KR321)[8]. The integration of a planar triazatruxene core with a THQ periphery forces the molecules to adopt a highly ordered "face-on" organization relative to the perovskite substrate[9][10]. This stacking orientation aligns the π-orbitals perpendicular to the substrate, dramatically enhancing vertical charge carrier transport and yielding a PCE exceeding 19%[8]. Furthermore, the intrinsic hydrophobicity of the THQ moiety acts as a physical barrier, protecting the underlying perovskite from ambient humidity and ensuring long-term device stability[9].

Standardized Protocol: Spin-Coating of THQ-based HTMs

This protocol outlines the deposition of the KR321 THQ-HTM onto a mixed-perovskite (FAPbI


)

(MAPbBr

)

layer[8][11].

Step 1: HTM Solution Preparation

  • Dissolve the pristine KR321 THQ-HTM in anhydrous chlorobenzene at a concentration of 15 mg/mL.

  • Critical Rule: Do not add any chemical dopants (e.g., Li-TFSI or tBP). The solution must be stirred at 40 °C for 2 hours inside an argon-filled glovebox to ensure complete dissolution.

Step 2: HTM Deposition (Self-Validating Step)

  • Transfer the perovskite-coated substrates into the spin-coater.

  • Dynamically dispense 40 μL of the KR321 solution onto the substrate while spinning at 3000 rpm for 30 seconds.

  • Validation Check: To confirm the necessary "face-on" molecular orientation, subject a sacrificial sample to Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). The presence of a distinct out-of-plane π-π stacking peak (q

    
     ≈ 1.7 Å
    
    
    
    ) verifies the correct vertical charge transport pathway[10].

Step 3: Electrode Evaporation

  • Transfer the devices to a thermal evaporator.

  • Deposit an 80 nm thick gold (Au) electrode under a high vacuum (

    
     mbar) at an evaporation rate of 0.5 Å/s.
    

G Substrate FTO/TiO2 Substrate (Electron Transport Layer) Perovskite Mixed-Perovskite Deposition (FAPbI3)0.85(MAPbBr3)0.15 Substrate->Perovskite Spin-Coating & Annealing HTM KR321 THQ-HTM Deposition (Dopant-Free, Face-On Stacking) Perovskite->HTM Dopant-Free Spin-Coating Electrode Gold Electrode Thermal Evaporation HTM->Electrode Vacuum Deposition

Caption: Fabrication workflow of perovskite solar cells using dopant-free THQ-based HTMs.

Quantitative Data Summary

The following table summarizes the optoelectronic performance of key THQ-based materials in photovoltaic applications, demonstrating the evolution from simple sensitizers to advanced, high-efficiency transport layers.

Material / DerivativeApplicationFunctional RoleKey Structural FeaturePower Conversion Efficiency (PCE)
C2-2 DSSCSensitizer (D-π-A)Rigid THQ donor; coplanar cyanoacrylic anchoring[2][4]4.53%
HYTIC DSSCSensitizer (D-π-A)Isophorone/thiophene extended π-bridge[5][6]7.00%
KR321 PSCHole-Transporting MaterialDopant-free; face-on molecular stacking[8][9]> 19.00%

References

  • Chen, K., et al. (2007). Effect of Tetrahydroquinoline Dyes Structure on the Performance of Organic Dye-Sensitized Solar Cells. Chemistry of Materials. Available at:[Link]

  • Hagfeldt, A., et al. (2012). Engineering of highly efficient tetrahydroquinoline sensitizers for dye-sensitized solar cells. Tetrahedron / Diva Portal. Available at:[Link]

  • Rakstys, K., et al. (2017). Molecular engineering of face-on oriented dopant-free hole transporting material for perovskite solar cells with 19% PCE. Journal of Materials Chemistry A (RSC Publishing). Available at:[Link]

  • Rakstys, K., et al. (2019). Molecularly Engineered Hole Transporting Materials for High Performance Perovskite Solar Cells. EPFL Infoscience. Available at:[Link]

  • Zhang, Y., et al. (2023). Controlling Molecular Orientation of Small Molecular Dopant-Free Hole-Transport Materials: Toward Efficient and Stable Perovskite Solar Cells. MDPI. Available at:[Link]

Sources

Application

Application Notes: Experimental Setup for the Catalytic Hydrogenation of Quinolines

Introduction & Mechanistic Causality The catalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines (THQs) or 1,2-dihydroquinolines is a critical transformation in the synthesis of bioactive natural products,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The catalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines (THQs) or 1,2-dihydroquinolines is a critical transformation in the synthesis of bioactive natural products, pharmaceuticals, and agrochemicals[1][2]. The inherent challenge in this process lies in the high resonance stability of the fused heteroaromatic system and the strong coordinating ability of the nitrogen atom, which frequently poisons metal catalysts by occupying active sites[3][4].

To overcome these barriers, researchers must carefully design the experimental setup, balancing catalyst selection, substrate activation, and thermodynamic drivers (pressure/temperature). By introducing Brønsted acids (e.g., TfOH) or halogens (e.g., Iodine), the quinoline nitrogen is protonated or coordinated, forming a quinolinium salt[4][5]. This activation breaks the aromatic stability of the pyridine ring, rendering it highly susceptible to hydride attack while simultaneously preventing the nitrogen lone pair from deactivating the metal center[4].

MechanisticPathway Q Quinoline (Substrate) Act Substrate Activation (Brønsted Acid / I2) Q->Act Protonation/Coordination Path1 1,4-Hydride Addition (Transition Metals: Ir, Ru) Act->Path1 Path2 1,2-Hydride Addition (Main Group: Al Dinuclear) Act->Path2 Inter Dihydroquinoline Intermediate Path1->Inter Prod2 1,2-Dihydroquinoline (Partial Reduction) Path2->Prod2 Prod1 1,2,3,4-Tetrahydroquinoline (Full Reduction) Inter->Prod1

Mechanistic divergence in quinoline hydrogenation based on catalyst selection.

Catalyst Selection Guidelines

The choice of catalyst dictates the reaction pathway, the required experimental apparatus, and the stereochemical outcome:

  • Homogeneous Iridium/Ruthenium Complexes: Paired with chiral diphosphine ligands (e.g., BINAP, SegPhos), these are the gold standard for asymmetric hydrogenation, yielding highly enantioenriched chiral THQs[1][5]. They require strict inert-atmosphere handling (glovebox) and high-pressure autoclaves.

  • Heterogeneous Bimetallic & Base Metals (Co, Cu, Mn): Catalysts like Co3Cu1Ox or fluorine-modified cobalt are selected for scalable, low-cost, and environmentally benign racemic reductions[6][7]. They often operate under milder conditions or utilize water/formic acid as hydrogen donors via electrocatalytic or transfer hydrogenation setups[7][8].

  • Main-Group Dinuclear Species (Al): Selected specifically when precise partial transfer hydrogenation is required to isolate 1,2-dihydroquinolines, avoiding the over-reduction typical of transition metals[9][10].

Experimental Setup & Self-Validating Protocols

Protocol A: Homogeneous Asymmetric Hydrogenation (Ir-Catalyzed)

This protocol utilizes an Ir(I) precursor and a chiral ligand to achieve high enantiomeric excess (ee) under high hydrogen pressure[1][5].

Causality Check: The active Ir-hydride species formed in situ is acutely sensitive to oxygen and moisture. Exposure leads to irreversible oxidation of the metal center and ligand dissociation. Therefore, catalyst preparation must occur in a strictly controlled inert environment[5].

Step-by-Step Methodology:

  • Catalyst Ligation: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]2 (0.5 mol%) and the chiral ligand (e.g., (R)-TfOPhos or (R)-SegPhos, 1.1 mol%) in anhydrous, degassed tetrahydrofuran (THF)[4][5]. Stir at room temperature for 30 minutes.

    • Self-Validation Check: Observe a distinct color shift (typically from pale yellow to deep orange/red). This indicates successful ligand exchange. If the solution turns black, metal aggregation has occurred (likely due to solvent contamination); discard and restart.

  • Substrate & Additive Mixing: In a separate hydrogenation-safe vessel, dissolve the 2-substituted quinoline (1.0 mmol) in 4 mL of THF. Add the activating additive (e.g., Iodine at 2-5 mol%, or TfOH)[4][5].

  • Reactor Loading: Transfer the active catalyst solution into the substrate mixture. Seal the vessel and transfer it to a high-pressure autoclave.

  • Pressurization: Purge the autoclave three times with H2 gas to displace the inert nitrogen, then pressurize to 50 atm[1][5].

    • Causality: High pressure increases the dissolved H2 concentration in the solvent, which is thermodynamically required to overcome the activation energy barrier of the initial aromatic hydride addition.

  • Hydrogenation: Stir the reaction at 40–50 °C for 12–24 hours[1][5].

  • Work-up & Validation: Carefully depressurize the autoclave. Quench the mixture with saturated aqueous NaHCO3 to neutralize the acid/halogen additive. Extract with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure[5].

    • Self-Validation Check: Run a crude 1H NMR. The disappearance of aromatic quinoline protons (δ 7.0–9.0 ppm) and the emergence of aliphatic THQ protons (δ 1.5–3.5 ppm) confirms conversion. Determine ee% via chiral HPLC[5].

Protocol B: Green Electrocatalytic Hydrogenation (Co-Catalyzed)

This protocol is designed for sustainable, room-temperature reduction using water as the hydrogen source[7].

Causality Check: Fluorine modification on the cobalt surface creates F⁻–K⁺(H2O)7 networks that promote the adsorption of quinoline and facilitate the cleavage of H–O–H bonds, generating active atomic hydrogen (H*) at low overpotentials without needing pressurized H2 gas[7].

Step-by-Step Methodology:

  • Electrode Preparation: Synthesize the Co(OH)F precursor on a conductive carbon cloth (CC) via electrodeposition[7].

  • Cell Assembly: Assemble an H-type electrochemical cell separated by a Nafion proton-exchange membrane. Use the Co(OH)F/CC as the working cathode and a Pt wire as the counter anode.

  • Electrolysis: Fill the cathodic compartment with a buffered aqueous solution (e.g., 1.0 M KOH) containing the quinoline derivative (10 mM). Apply a constant potential (e.g., -1.0 V vs. RHE) at room temperature[7].

    • Self-Validation Check: Monitor the charge passed via Coulometry. The reaction is complete when the theoretical charge for a 4-electron/4-proton reduction is achieved.

  • Extraction: Extract the aqueous cathodic solution with dichloromethane, concentrate, and purify via flash chromatography.

ExpWorkflow Step1 Catalyst Preparation (Glovebox, Inert Atm) Step2 Substrate & Additive Mixing (Solvent Degassing) Step1->Step2 Active Complex Transfer Step3 Autoclave Pressurization (H2 Gas, 50-100 atm) Step2->Step3 Seal Reactor Step4 Catalytic Hydrogenation (Temperature Control) Step3->Step4 Initiate Reaction Step5 Depressurization & Work-up (Filtration/Extraction) Step4->Step5 Completion Step6 Validation (HPLC/NMR/GC) Step5->Step6 Isolate Crude

Step-by-step workflow for high-pressure catalytic hydrogenation of quinolines.

Quantitative Data Summary

The following table synthesizes the performance metrics of various catalytic systems across different experimental setups:

Catalyst SystemSubstrateAdditive / H-SourceYield (%)ee (%)Operating ConditionsRef
[Ir(COD)Cl]2 / (R)-TfOPhos 2-MethylquinolineIodine / H2 gas9991.440 °C, 50 atm H2, THF[5]
[Ir(COD)Cl]2 / (R)-SegPhos 2-Substituted QuinolinesTfOH / H2 gas>95up to 9225 °C, 50 atm H2, THF[4]
Co(OH)F (Electrocatalytic) QuinolineH2O (Cathodic)94N/A (Racemic)Room Temp, -1.0 V vs RHE[7]
Co3Cu1Ox Bimetallic QuinolineH2 gas92N/A (Racemic)60 °C, Low Pressure[6]
Dinuclear Al Complex QuinolineTransfer Hydrogenation>90N/A (1,2-Dihydro)Mild Conditions[9]

Troubleshooting & Optimization

  • Issue: Low Conversion / Catalyst Deactivation

    • Causality: Active metal leaching or severe poisoning by strongly coordinating unprotonated nitrogen atoms[3].

    • Solution: Increase the Brønsted acid or Iodine loading to ensure complete in situ formation of the quinolinium salt. This shifts the electronic character of the nitrogen, preventing it from binding to the metal center[4].

  • Issue: Poor Enantioselectivity in Asymmetric Runs

    • Causality: Elevated temperatures increase the rate of the non-catalyzed background reaction or cause partial dissociation of the chiral ligand from the metal center[3].

    • Solution: Lower the reaction temperature (e.g., from 50 °C to 25 °C) and compensate for the reduced kinetic rate by increasing the H2 pressure[5].

References

1.1 - Benchchem 2.5 - Science Exploration Press 3.4 - Dalian Institute of Chemical Physics / Elsevier 4. 3 - Benchchem 5.7 - Nature Communications (via NIH) 6.6 - Molecular Catalysis 7.9 - Nature Communications (via NIH) 8. 2 - Beilstein Journals

Sources

Method

Antiproliferative Activity Assay of 2-Methyl-5,6,7,8-Tetrahydroquinolin-8-Amine Derivatives: A Comprehensive Protocol and Mechanistic Guide

Introduction & Experimental Rationale The 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in developing CXCR4 antagonists[1]. Re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Experimental Rationale

The 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in developing CXCR4 antagonists[1]. Recently, of this scaffold have demonstrated potent, selective antiproliferative activity against various human tumor cell lines, including ovarian carcinoma (A2780) and colorectal adenocarcinoma (HT-29)[1],[2].

The Causality of Experimental Design

Evaluating these derivatives requires a multiparametric approach due to their specific mechanism of action.

  • Chiral Sensitivity: The stereocenter at the C8 position dictates biological efficacy. For instance, the (R)-enantiomer of imidazole-containing derivatives (e.g., compound 5a) exhibits significantly higher cytotoxicity than its (S)-counterpart[2]. Protocols must evaluate enantiopure formulations.

  • Redox-Driven Selectivity: Cancer cells operate under elevated basal oxidative stress. These tetrahydroquinoline derivatives act by inducing intracellular Reactive Oxygen Species (ROS) overproduction[1]. This selectively pushes cancer cells past their redox threshold, inducing mitochondrial dysfunction while sparing non-tumor cells (e.g., HMEC-1)[3].

  • Mitochondrial Depolarization: The surge in ROS directly compromises the mitochondrial membrane potential (ΔΨm), leading to cell cycle arrest and apoptosis[3].

To capture this cascade, the experimental workflow moves from primary viability screening to targeted mechanistic validation.

Mechanism A Tetrahydroquinoline Derivative B Intracellular Accumulation A->B C ROS Overproduction (Oxidative Stress) B->C D Mitochondrial Depolarization C->D E Apoptosis D->E

Fig 1: ROS-mediated apoptotic pathway induced by tetrahydroquinoline derivatives.

Experimental Workflow & Self-Validating Systems

To ensure trustworthiness, every assay in this guide is designed as a self-validating system . Assays incorporate specific positive and negative controls that must meet predefined criteria before data can be considered valid.

Workflow Start Seed Cancer Cells (A2780, HT-29) Treat Compound Treatment (Enantiopure) Start->Treat Split Assay Selection Treat->Split Viability Trypan Blue / MTT (IC50 Determination) Split->Viability ROS H2DCF-DA Probe (ROS Quantification) Split->ROS Mito JC-1 Probe (ΔΨm Analysis) Split->Mito

Fig 2: Multiparametric workflow for evaluating antiproliferative activity and mechanism.

Detailed Methodologies

Protocol 1: Primary Antiproliferative Screening (Cell Viability)

This assay determines the IC50 of the synthesized derivatives[2].

Materials:

  • Cell lines: A2780 (Ovarian), HT-29 (Colorectal), HMEC-1 (Non-tumor control).

  • Trypan Blue solution (0.4%) or MTT reagent.

  • Reference compound: Cisplatin or m-AMSA (Positive control for assay sensitivity)[2].

Step-by-Step Procedure:

  • Seeding: Seed cells at a density of 2.5–3 × 10⁴ cells/well into 24-well culture plates in complete media[2].

  • Incubation: Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow adherence[2].

  • Treatment: Prepare serial dilutions of the enantiopure 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives (e.g., 0.1 μM to 100 μM) in complete medium. Replace the well media with the treated media. Include a vehicle control (0.1% DMSO).

  • Exposure: Incubate for 72 hours[2].

  • Quantification: Harvest cells via trypsinization. Mix a 10 μL cell aliquot with 10 μL Trypan Blue. Count viable (unstained) cells using an automated cell counter[2].

  • Validation Checkpoint: The reference compound (Cisplatin) must yield an IC50 within ±15% of its historically established value for the specific cell line.

Protocol 2: Intracellular ROS Production Assay (H2DCF-DA)

H2DCF-DA is a cell-permeable probe. Intracellular esterases cleave the acetate groups, and subsequent oxidation by ROS yields the highly fluorescent 2′,7′-dichlorofluorescein (DCF)[2].

Step-by-Step Procedure:

  • Seeding: Seed A2780 cells (10⁴ cells/well) in a 96-well black-walled microplate. Incubate for 24 hours[2].

  • Probe Loading: Remove media, wash with PBS, and incubate cells with 10 μM H2DCF-DA in the dark for 20 minutes at 37 °C[2].

  • Washing: Critical Step - Remove the probe solution and wash twice with PBS to eliminate extracellular dye, which causes high background noise.

  • Treatment: Add the test compound (at 1x and 2x its IC50 concentration) diluted in PBS containing 10 mM glucose[2].

    • Self-Validation Control: Add 100 μM H₂O₂ to designated wells as a positive control.

  • Measurement: Monitor fluorescence immediately and continuously for 120 minutes using a microplate reader (λex = 480 nm, λem = 530 nm)[2].

  • Validation Checkpoint: The H₂O₂ positive control must show at least a 3-fold increase in fluorescence over the vehicle control. If not, the esterase cleavage or dye loading failed.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Analysis via JC-1

JC-1 is a lipophilic cation that forms red-fluorescent J-aggregates in healthy, polarized mitochondria. Upon depolarization (induced by the tetrahydroquinoline derivatives), it reverts to green-fluorescent monomers[4].

Step-by-Step Procedure:

  • Treatment: Treat A2780 cells with the test compound (e.g., (R)-5a) at its IC50 concentration for 24 hours.

    • Self-Validation Control: Treat a separate well with 50 μM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to harvesting.

  • Harvesting: Collect cells, wash with PBS, and resuspend in 500 μL of JC-1 staining buffer (2.5 μg/mL JC-1).

  • Incubation: Incubate in the dark at 37 °C for 15 minutes.

  • Flow Cytometry: Wash cells twice to remove unbound dye. Analyze via flow cytometry. Excite at 488 nm; measure green fluorescence (monomers) at ~529 nm (FITC channel) and red fluorescence (J-aggregates) at ~590 nm (PE channel)[4].

  • Validation Checkpoint: The CCCP positive control must collapse the Red/Green ratio to <0.5, confirming the assay's sensitivity to depolarization.

Quantitative Data Presentation

Summarizing the multiparametric data allows for rapid evaluation of structure-activity relationships (SAR) and chiral efficacy. Below are representative structured data tables based on typical outcomes for this compound class.

Table 1: Antiproliferative Activity (IC50, μM) of Chiral Tetrahydroquinoline Derivatives

CompoundStereochemistryHMEC-1 (Non-tumor)A2780 (Ovarian)HT-29 (Colorectal)
5a (R)> 50.04.2 ± 0.56.1 ± 0.8
5a (S)> 50.028.4 ± 1.235.2 ± 2.1
Cisplatin N/A12.5 ± 1.12.1 ± 0.34.5 ± 0.4

Note: The (R)-enantiomer demonstrates a superior therapeutic window and higher potency against cancer cell lines compared to the (S)-enantiomer.

Table 2: Mechanistic Profiling of Compound (R)-5a in A2780 Cells

Treatment ConditionROS Production (Fold Change vs Control at 120 min)JC-1 Red/Green Ratio (ΔΨm Status)
Control (Vehicle) 1.05.8 (Polarized)
(R)-5a (25 μM) 4.21.2 (Depolarized)
H₂O₂ (100 μM) 6.5N/A
CCCP (50 μM) N/A0.4 (Fully Depolarized)

References

  • Facchetti, G., Christodoulou, M. S., Mendoza, L. B., Cusinato, F., Dalla Via, L., & Rimoldi, I. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. URL:[Link]

  • Cossarizza, A., Baccarani-Contri, M., Kalashnikova, G., & Franceschi, C. (1993). A new method for the cytofluorimetric analysis of mitochondrial membrane potential using the J-aggregate forming lipophilic cation 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolcarbocyanine iodide (JC-1). Biochemical and Biophysical Research Communications, 197(1), 40-45. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantioselectivity in (R)-5,6,7,8-Tetrahydroquinolin-8-amine synthesis

Technical Support Center: Asymmetric Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine Overview The (R)-5,6,7,8-tetrahydroquinolin-8-amine scaffold is a privileged chiral building block crucial for the synthesis of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Asymmetric Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

Overview The (R)-5,6,7,8-tetrahydroquinolin-8-amine scaffold is a privileged chiral building block crucial for the synthesis of bioactive alkaloids, CXCR4 antagonists, and advanced chiral ligands for transition-metal catalysis[1]. Achieving high enantioselectivity during its synthesis presents significant challenges due to the pseudo-benzylic nature of the C8 position and the coordinating ability of the pyridine nitrogen[2]. This technical guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high enantiomeric excess (ee) and scalable yields.

Section 1: Chemoenzymatic Kinetic Resolution & Stereospecific Amination

The most reliable method for accessing the enantiopure amine involves the kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol, followed by a stereospecific amination sequence[3].

FAQ 1: Stalling Enantiomeric Excess in Lipase Resolution

Q: The enantiomeric excess (ee) of my unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol plateaus at ~85% despite extended reaction times. How can I drive this to >99% ee?

A: This plateau is a thermodynamic issue caused by the reversibility of the acylation reaction or background chemical hydrolysis.

  • Mechanistic Causality: If a standard ester (like ethyl acetate) is used as the acyl donor, the reaction reaches an equilibrium. Furthermore, trace moisture can cause the Candida antarctica lipase to hydrolyze the newly formed (R)-acetate back into the (R)-alcohol, degrading the optical purity of the remaining (S)-alcohol pool[3].

  • Solution: Switch to an irreversible acyl donor such as 4[4]. The leaving group (ethenol) rapidly tautomerizes to acetaldehyde, making the forward reaction strictly irreversible. Add 4Å molecular sieves to the reaction matrix to scavenge trace water and completely suppress reverse hydrolysis[4].

FAQ 2: Racemization During the Amination Sequence

Q: When converting the enantiopure (S)-alcohol to the (R)-amine via mesylation and azidation, the final product shows degraded optical purity (e.g., 60% ee). What causes this loss of stereocontrol?

A: You are observing a mechanistic drift from a stereospecific


 inversion to a non-stereoselective 

pathway.
  • Mechanistic Causality: The C8 position is pseudo-benzylic. If the nucleophilic attack by the azide ion is too slow, the mesylate leaving group can spontaneously dissociate. The resulting carbocation is stabilized by the adjacent aromatic pyridine ring, leading to racemic azide formation[5].

  • Solution: You must maximize the

    
     reaction rate to outcompete 
    
    
    
    dissociation. Use a large excess of sodium azide (
    
    
    3.0 eq) in a highly polar aprotic solvent (anhydrous DMF) to ensure the nucleophile is completely desolvated and highly reactive. Maintain the reaction temperature strictly at 60 °C; higher temperatures disproportionately accelerate the
    
    
    dissociation[5].

Workflow A Racemic 5,6,7,8-Tetrahydroquinolin-8-ol BB BB A->BB Unreacted Enantiomer B Candida antarctica Lipase Vinyl Acetate, 60°C D (R)-Acetate (>99% ee) B->D Acetylated Enantiomer C (S)-Alcohol (>99% ee) E 1. MsCl, Et3N (0°C) 2. NaN3, DMF (60°C) C->E Mesylation & Azidation F (R)-Azide (Inversion of Stereocenter) E->F SN2 Pathway G H2, Pd/C Reduction F->G H (R)-5,6,7,8-Tetrahydroquinolin-8-amine G->H Final Product BB->C Unreacted Enantiomer

Fig 1: Chemoenzymatic workflow for synthesizing (R)-5,6,7,8-Tetrahydroquinolin-8-amine.

Self-Validating Protocol: Chemoenzymatic Synthesis

This protocol incorporates built-in validation steps to ensure stereochemical integrity throughout the cascade[3][4].

Phase 1: Enzymatic Resolution

  • Preparation: Charge racemic 5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq) into a dry reactor. Dilute with diisopropyl ether (i-Pr

    
    O) to a 25 mM concentration.
    
  • Reagents: Add vinyl acetate (5.0 eq) and activated 4Å molecular sieves. Introduce Candida antarctica lipase acrylic resin (0.5 eq by mass).

  • Reaction: Stir at 60 °C for 30 hours.

  • In-Process Control (IPC): Monitor the reaction via chiral HPLC (e.g., Daicel AD-RH column, 20% CH

    
    CN in H
    
    
    
    O, flow rate 1.0 mL/min). Validation Checkpoint: Ensure the retention times match the expected profile ((R)-acetate ~10.8 min, (S)-alcohol ~13.5 min). Proceed only when the (R)-enantiomer is fully acetylated[4].
  • Isolation: Filter the resin and concentrate the filtrate. Separate the mixture via silica gel chromatography (EtOAc/Hexane 7:3) to isolate the pure (S)-alcohol.

Phase 2: Stereospecific Amination

  • Mesylation: Dissolve the (S)-alcohol in anhydrous DCM at 0 °C. Add Et

    
    N (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Extract and concentrate. Critical Step: Do not store the mesylate; proceed immediately to prevent degradation.
    
  • Azidation: Dissolve the freshly prepared (S)-mesylate in anhydrous DMF. Add NaN

    
     (3.0 eq) and stir at 60 °C for 12 hours. This step inverts the stereocenter to the (R)-configuration[5].
    
  • Reduction: Dissolve the (R)-azide in methanol. Add Pd/C catalyst (5 wt%). Stir under H

    
     gas (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite and concentrate to yield the final (R)-amine[2].
    

Section 2: Asymmetric Transfer Hydrogenation (ATH) & Reductive Amination

For direct synthesis from the prochiral ketone (5,6,7,8-tetrahydroquinolin-8-one), transition-metal catalyzed ATH or enzymatic transamination are the primary strategies[2][6].

FAQ 3: Scale-up Failure in Ketone ATH

Q: Direct ATH of 5,6,7,8-tetrahydroquinolin-8-one using Ru-based chiral catalysts works at the bench scale but suffers from low conversion and poor ee% at the pilot scale. What is the root cause?

A: This is a classic case of catalyst poisoning exacerbated by mass transfer limitations at scale.

  • Mechanistic Causality: The basic pyridine-like nitrogen in the tetrahydroquinoline scaffold can competitively coordinate to the ruthenium or rhodium metal center, displacing the chiral ligand or blocking the active hydride-transfer site[2]. At larger scales, less efficient mixing extends the reaction time, allowing this off-target coordination to outcompete the desired catalytic cycle.

  • Solution: Optimize the physical parameters to accelerate the kinetic cycle. Maintain hydrogen pressures strictly between 8 to 12 atmospheres and temperatures between 60 °C and 70 °C[2]. Alternatively, consider transiently protecting the basic nitrogen via protonation (using a controlled equivalent of a weak acid) to prevent metal coordination.

FAQ 4: Variable ee% in Direct Reductive Amination

Q: We are attempting the direct asymmetric reductive amination of the ketone, but the ee% of the resulting (R)-amine fluctuates wildly between batches. How can we stabilize the stereocontrol?

A: Direct chemical asymmetric reductive amination of this substrate is inherently unstable due to imine/enamine tautomerization.

  • Mechanistic Causality: The intermediate imine formed prior to reduction can tautomerize to an enamine. This dynamic equilibrium creates multiple reactive species in solution, some of which may undergo non-stereoselective background reduction, diluting the final ee%.

  • Solution: Abandon the direct chemical reductive amination in favor of a two-step sequence (ATH to the chiral alcohol followed by inversion-amination) or utilize 6[6]. Transaminases provide a green, highly stereospecific alternative that operates under mild conditions, completely avoiding metal-coordination issues and tautomerization-induced racemization[6].

ATH_Troubleshooting Start Issue: Low ee% or Conversion in Ketone ATH Q1 Is conversion >90%? Start->Q1 HighConv Stereocontrol Failure Check Chiral Ligand Match Q1->HighConv Yes LowConv Catalyst Inhibition Check Reaction Kinetics Q1->LowConv No Temp Optimize Temp (60-70°C) & H2 Pressure (8-12 atm) LowConv->Temp Mass Transfer Limits Purity Substrate Poisoning Purify Ketone Precursor LowConv->Purity Trace Impurities Coord Competitive Coordination Transiently Protonate N LowConv->Coord N-Coordination to Metal

Fig 2: Decision tree for troubleshooting Asymmetric Transfer Hydrogenation (ATH) scale-up.

Quantitative Data: Process Efficiency and Enantiomeric Excess

The following table summarizes the expected yields and stereochemical outcomes when strictly adhering to the chemoenzymatic and stereospecific amination protocols described above.

Synthetic StepIntermediate / ProductYield (%)Enantiomeric Excess (ee %)
Enzymatic Acetylation(S)-5,6,7,8-tetrahydroquinolin-8-ol88%>99%
Enzymatic Acetylation(R)-8-acetoxy-5,6,7,8-tetrahydroquinoline86%>99%
Mesylation & Azidation(R)-8-azido-5,6,7,8-tetrahydroquinoline82%>98%
Catalytic Hydrogenation(R)-5,6,7,8-tetrahydroquinolin-8-amine95%>98%

(Data aggregated from standardized chemoenzymatic workflows[3][4])

References

  • Advances in the Chemistry of Tetrahydroquinolines | Chemical Reviews. acs.org.
  • Application of (R)-5,6,7,8-Tetrahydroquinolin-8-amine in the Synthesis of Bioactive Alkaloids and Analogs. Benchchem.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PMC (nih.gov).
  • Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine. Benchchem.
  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. ResearchGate.
  • (R)-5,6,7,8-Tetrahydroquinolin-8-ol. Benchchem.
  • (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine. Benchchem.

Sources

Optimization

Technical Support Center: Purification Techniques for (8R)-5,6,7,8-Tetrahydro-8-quinolinamine

Welcome to the technical support center for (8R)-5,6,7,8-Tetrahydro-8-quinolinamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth solutions to common purificati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (8R)-5,6,7,8-Tetrahydro-8-quinolinamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth solutions to common purification challenges encountered with this chiral amine. The following sections offer field-proven insights and step-by-step protocols to help you achieve high purity and enantiomeric excess in your preparations.

Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification strategy for crude (8R)-5,6,7,8-Tetrahydro-8-quinolinamine?

The optimal initial strategy depends heavily on the scale of your synthesis and the nature of the impurities.

  • For Large-Scale (>5g) Purification: Crystallization is often the most efficient and cost-effective method.[1] (8R)-5,6,7,8-Tetrahydro-8-quinolinamine is a basic compound and can readily form crystalline salts with various acids.[2] If the free base is an oil or crystallizes poorly, converting it to a hydrochloride or phosphate salt can yield a highly crystalline solid that is easily purified by recrystallization.[2] This method is excellent for removing non-basic impurities and can sometimes even enrich the desired enantiomer if a chiral acid is used for diastereomeric salt formation.

  • For Small-Scale (<5g) and High-Purity Applications: Flash column chromatography on silica gel is the standard approach. However, due to the basicity of the amine, specific precautions must be taken to avoid common issues like peak tailing.[3][4]

Q2: My compound streaks severely on a silica gel TLC plate. What causes this and how will it impact a column run?

This is a classic issue encountered with amines on standard silica gel.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of your tetrahydroquinolinamine can undergo a strong acid-base interaction with these sites. This causes a portion of your compound to adsorb almost irreversibly, leading to significant tailing (streaking) on a TLC plate.[3][4] During column chromatography, this translates to broad, poorly resolved peaks, cross-contamination of fractions, and potentially low recovery of your product.

  • Solution: The most common and effective solution is to add a basic modifier to your mobile phase.[5] A small amount of triethylamine (NEt₃), typically 0.1-1% (v/v), will neutralize the acidic silanol groups, preventing the strong interaction with your amine and resulting in sharp, well-defined spots on TLC and peaks during chromatography.[3][5]

Q3: The synthesis yielded a racemic mixture. What are the principal methods for resolving the enantiomers of 5,6,7,8-Tetrahydro-8-quinolinamine?

Achieving high enantiomeric excess is critical. If your synthesis does not employ an asymmetric catalyst, a resolution step is necessary. The main strategies are:

  • Diastereomeric Salt Crystallization: This is a classical and industrially viable method.[] The racemic amine is treated with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This forms a pair of diastereomeric salts which have different physical properties, most importantly, different solubilities.[] By carefully selecting the solvent, one diastereomer can be selectively crystallized, filtered, and then treated with a base to regenerate the enantiomerically pure amine.

  • Enzymatic Kinetic Resolution: This highly selective method often involves a precursor, such as racemic 5,6,7,8-tetrahydroquinolin-8-ol. A lipase enzyme can be used to selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer as the unreacted alcohol.[1][7][8] The resulting ester and alcohol are easily separated by standard chromatography. The ester can then be hydrolyzed to yield the enantiopure (R)-alcohol, which is subsequently converted to the desired amine.[1]

  • Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers directly.[9][10] The racemic mixture is passed through a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column containing a chiral stationary phase (CSP).[11][12] Polysaccharide-based CSPs are particularly effective for separating amines and their derivatives.[9][11] The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Problem 1: The purified free base is a persistent oil and will not crystallize.
  • Underlying Cause: The free amine may have a low melting point or a high affinity for residual solvents, preventing the formation of a stable crystal lattice. Impurities can also disrupt crystallization.

  • Solutions & Workflow:

    • Solvent Screening: Attempt trituration. Dissolve the oil in a minimal amount of a polar solvent (e.g., ethyl acetate) and add a non-polar solvent (e.g., hexane or pentane) dropwise while stirring vigorously until the solution becomes cloudy.[2][4] Cool the mixture in an ice bath to see if a solid precipitates.

    • Seed Crystals: If you have even a tiny amount of solid material, add it to the supersaturated solution to act as a nucleation site.[13] Alternatively, scratching the inside of the flask with a glass rod can create microscopic nucleation sites.[4][13]

    • Salt Formation: This is the most robust solution.[2] Dissolve the oil in a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl (e.g., 1M in ether or isopropanol) dropwise. The hydrochloride salt will often precipitate as a stable, crystalline solid which can be collected by filtration.[2]

    G start Purified Amine is an Oil solvent_screen Solvent Screening & Trituration (e.g., EtOAc/Hexane) start->solvent_screen seed Introduce Seed Crystal or Scratch Flask solvent_screen->seed No Solid end_solid Crystalline Solid solvent_screen->end_solid Solid Forms salt Attempt Salt Formation (e.g., add HCl in Ether) seed->salt No Solid seed->end_solid Solid Forms salt->end_solid Solid Forms end_oil Remains an Oil (Purity Check / Re-purify) salt->end_oil No Solid

    Caption: Troubleshooting workflow for non-crystallizing oils.

Problem 2: Significant tailing is observed during silica gel chromatography, leading to poor separation.
  • Underlying Cause: As discussed in FAQ Q2, the basic amine interacts strongly with acidic silanol groups on the silica surface.[3][4]

  • Solutions & Protocol:

    • Use a Basic Modifier: Add 0.5-1% triethylamine (NEt₃) or a few drops of ammonia solution to the mobile phase. This deactivates the acidic sites on the silica.[5]

    • Switch Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[3][5] For very sensitive compounds, amine-functionalized silica can also be an option.[5]

    • Dry Loading: To ensure a narrow application band, dissolve your crude product in a minimal amount of solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully loaded onto the top of the column.[3]

    Experimental Protocol: Flash Chromatography with Basic Modifier

    • Solvent System Selection: On a TLC plate, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.2-0.3. Add 0.5% (v/v) triethylamine to this system and re-run the TLC to confirm the elimination of tailing.[3]

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing 0.5% NEt₃). Pour this into your column and allow it to pack uniformly.

    • Sample Loading: Use the dry loading method described above for best results.

    • Elution: Run the column using a gradient of increasing polarity, ensuring that 0.5% NEt₃ is present in the mobile phase throughout the run.

    • Fraction Analysis: Collect fractions and analyze by TLC. Combine the pure fractions.

    • Work-up: Remove the solvent under reduced pressure. To remove residual triethylamine (b.p. 89 °C), you may need to co-evaporate with a solvent like toluene.[5]

Problem 3: The enantiomeric excess (ee) of the final product is below specification.
  • Underlying Cause: This indicates either an incomplete resolution of enantiomers or racemization occurring at some stage of the synthesis or purification.

  • Solutions & Workflow:

    • Verify Analytical Method: First, ensure your chiral HPLC or SFC method is robust and accurately measures the ee.

    • Optimize Diastereomeric Crystallization: If using this method, the choice of resolving agent and crystallization solvent is critical. Screen multiple chiral acids and solvents. The cooling rate can also impact the efficiency of the resolution; slower cooling generally yields purer crystals.[14] Perform multiple recrystallizations if necessary.

    • Re-evaluate Enzymatic Resolution: Check the activity of the lipase and ensure reaction conditions (temperature, solvent, time) are optimal. Incomplete conversion is a common reason for low ee in the final product.[1]

    • Preparative Chiral Chromatography: If other methods fail to provide the desired purity, preparative chiral HPLC is a highly effective, albeit more expensive, final step to polish the enantiomeric purity to >99% ee.[9][11]

    Caption: Decision tree for troubleshooting low enantiomeric excess.

Data Summary Tables

Table 1: Recommended Solvent Systems for Chromatography

Stationary PhaseMobile Phase (Starting Point)ModifierPurpose
Silica GelHexane / Ethyl Acetate (9:1)0.5% TriethylamineGeneral purpose purification of the free base.[3][5]
Silica GelDichloromethane / Methanol (98:2)0.5% TriethylamineFor more polar impurities.[3]
Neutral AluminaHexane / Ethyl Acetate (9:1)NoneAlternative to silica for sensitive amines.[3]
C18 Reverse PhaseWater / Acetonitrile + 0.1% TFA0.1% Trifluoroacetic Acid (TFA)For purifying polar salts or highly polar compounds.

Table 2: Common Solvents for Recrystallization

Compound FormRecommended Solvent(s)Technique
Free BaseIsopropanol, Toluene, Ethyl Acetate/HexaneHot filtration and slow cooling.[14]
Hydrochloride SaltEthanol/Water, Methanol, IsopropanolDissolve in minimal hot solvent, cool slowly.[2]
Diastereomeric SaltsEthanol, Acetonitrile, Acetone/WaterSolvent choice is critical and must be screened.[]
References
  • Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine. Benchchem.
  • Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives. Benchchem.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. ResearchGate.
  • Asymmetric Synthesis of Chiral 5,6,7,8-Tetrahydroquinolin-8-ol: Application Notes and Protocols. Benchchem.
  • Chiral Resolution and Separation Services. BOC Sciences.
  • Addressing challenges in the purification of quinoline derivatives. Benchchem.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Benchchem.
  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. ACS Publications.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • Chiral Drug Separation. Springer.
  • Technical Support Center: Purification of Isoquinoline Derivatives. Benchchem.
  • Recrystallization. YouTube.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Tetrahydroquinoline Derivatives in Biological Assays

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of tetrahydroquinoline (THQ) derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of tetrahydroquinoline (THQ) derivatives. THQs are privileged scaffolds in medicinal chemistry, often utilized in the development of LSD1 inhibitors, GPR30 ligands, and RORγ antagonists[1]. However, their inherent lipophilicity and high crystal lattice energy frequently lead to "brick dust" precipitation during in vitro biological assays[2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure your THQ derivatives remain molecularly dispersed, guaranteeing reliable and reproducible assay data.

Troubleshooting Workflow

Before diving into the FAQs, use the decision tree below to identify the most appropriate solubilization strategy based on your specific assay parameters.

G Start THQ Precipitation Observed in Assay AssayType Assay Type? Start->AssayType Biochem Biochemical / Enzyme AssayType->Biochem CellBased Cell-Based / In Vivo AssayType->CellBased Surfactant Add 0.01-0.05% Tween-20 or Triton X-100 Biochem->Surfactant DMSO Is final DMSO > 0.5%? CellBased->DMSO Success Soluble THQ for Assay Surfactant->Success ReduceDMSO Use intermediate dilution & reduce DMSO DMSO->ReduceDMSO Yes Cyclodextrin Formulate with HP-β-CD (Host-Guest Complex) DMSO->Cyclodextrin No ReduceDMSO->Success Cyclodextrin->Success

Logical decision tree for troubleshooting THQ derivative precipitation in biological assays.

Section 1: Stock Solution Preparation & DMSO Management

Q: Why do my THQ derivatives precipitate immediately upon dilution into aqueous assay buffers, even though they are fully soluble in 100% DMSO? A: This is a classic kinetic precipitation issue. THQ derivatives typically have high logP values. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid shift in solvent polarity causes the hydrophobic THQ molecules to aggregate and crash out of solution before they can evenly disperse. To prevent this, you must avoid localized high concentrations of DMSO by utilizing an intermediate serial dilution method and ensuring rapid vortexing during the aqueous transition, as recommended by 3[3].

Table 1: Maximum Tolerable DMSO Concentrations by Assay Type

Assay TypeMax Recommended DMSO (%)Rationale / Causality
Biochemical / Enzyme 5.0% - 10.0%Isolated proteins generally tolerate higher solvent polarity shifts, though high DMSO can still inhibit specific enzyme kinetics[4].
Cell-Based (Adherent) 0.1% - 0.5%Concentrations >0.5% disrupt cellular lipid bilayers, causing non-specific cytotoxicity and confounding phenotypic readouts[3].
Cell-Based (Suspension) 0.1% - 0.2%Suspension cells (e.g., monocytic lines) are highly sensitive to solvent-induced osmotic stress and membrane permeabilization[5].
In Vivo (Rodent) < 5.0%High DMSO causes local tissue irritation, hemolysis, and alters the pharmacokinetic absorption profile of the drug[6].
Protocol 1: Self-Validating Intermediate Dilution for Cell-Based Assays
  • Stock Preparation: Dissolve the THQ derivative in 100% anhydrous DMSO to create a 10 mM stock. Validation: Inspect visually and sonicate for 5 minutes; the solution must be completely optically clear.

  • Intermediate Dilution: Add 2 µL of the 10 mM stock to 198 µL of pre-warmed (37°C) cell culture medium to create a 100 µM intermediate solution. Vortex immediately upon addition to prevent localized pooling[3].

  • Final Assay Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of assay medium to achieve a final 10 µM working concentration (0.1% final DMSO)[3].

  • Self-Validation Step: Before applying to cells, measure the absorbance of the final solution at 600 nm (OD600) against a blank medium. An elevated baseline indicates micro-precipitation (light scattering), meaning the dilution rate was too slow or the concentration exceeds the thermodynamic solubility limit.

Section 2: Advanced Solubilization Strategies (Cyclodextrins)

Q: My THQ compound still precipitates at 0.5% DMSO, but I cannot use detergents like Triton X-100 because this is a cell-based macrophage assay. What is the next best step? A: For cell-based assays where detergents would disrupt lipid bilayers and cause cytotoxicity[5], the gold standard is host-guest complexation using cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), as detailed by []. HP-β-CD features a hydrophobic internal cavity that sequesters the lipophilic THQ core, and a hydrophilic exterior that interacts with water. This molecularly disperses the drug without altering its covalent structure, ionization state, or increasing formulation tonicity[].

CD THQ Lipophilic THQ Derivative Equilibration Aqueous Equilibration & Sonication THQ->Equilibration HPBCD HP-β-CD (Hydrophilic Exterior) HPBCD->Equilibration Complex 1:1 Inclusion Complex (Water Soluble) Equilibration->Complex

Mechanism of HP-β-CD host-guest inclusion complexation for lipophilic THQ derivatives.

Protocol 2: Preparation of THQ/HP-β-CD Inclusion Complexes
  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous assay buffer.

  • Equilibration: Add the THQ compound (in powder form) in excess to the HP-β-CD solution to form a suspension.

  • Complexation: Sonicate the suspension in a water bath for 30 minutes, then incubate on a rotary shaker at room temperature for 24-48 hours to allow thermodynamic equilibrium of the host-guest complex[8].

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble THQ.

  • Self-Validation Step: Filter the supernatant through a 0.22 µm syringe filter. Quantify the solubilized THQ concentration in the filtrate using HPLC-UV or LC-MS against a standard curve. The resulting solution is your self-validated, highly concentrated aqueous stock.

Section 3: Chemical Modification & Buffer Optimization

Q: Can I modify the assay buffer to improve thermodynamic solubility without altering the compound? A: Yes. If your THQ derivative contains ionizable groups (e.g., secondary or tertiary amines), adjusting the buffer pH to favor the charged state will dramatically increase solubility[4]. Additionally, lowering the overall ionic strength of the buffer can prevent the "salting out" effect commonly observed with hydrophobic compounds[4].

Q: From a medicinal chemistry perspective, how can we design future THQ derivatives to avoid these issues? A: The solid-state crystal lattice energy heavily dictates aqueous solubility. Highly planar THQ molecules stack efficiently, reducing solubility. Introducing steric bulk to disrupt molecular planarity and symmetry reduces crystal packing forces, thereby improving thermodynamic aqueous solubility without necessarily altering the overall hydrophobicity (logP), a strategy supported by 2[2].

References
  • "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC", NIH, 6

  • "Cyclodextrin Solutions for API Solubility Boost - BOC Sciences", BOC Sciences,

  • "Improving Demethoxyencecalin solubility for in vitro assays - Benchchem", Benchchem, 3

  • "Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes", Brieflands, 8

  • "How to enhance drug solubility for in vitro assays?", ResearchGate,5

  • "How can I increase the solubility to perform an enzyme assay?", ResearchGate, 4

  • "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry", SciSpace, 2

  • "Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC", NIH, 1

Sources

Optimization

Technical Support Center: Stabilizing Metal Complexes with 8-Amino-5,6,7,8-tetrahydroquinoline (CAMPY) Ligands

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have structured this guide to address the critical physicochemical and mechanistic challenges encountered when synthesizing and de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have structured this guide to address the critical physicochemical and mechanistic challenges encountered when synthesizing and deploying transition metal complexes (Rh, Ir, Ru) that feature the rigid, chiral 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) ligand framework.

This center provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high catalytic efficacy in Asymmetric Transfer Hydrogenation (ATH) and Artificial Metalloenzyme (Ar-M) design.

Quantitative Performance Data

To establish a baseline for your experimental expectations, the following table summarizes the validated catalytic performance of CAMPY-metal complexes under various optimized conditions[1][2][3].

Catalyst SystemSubstrateAdditive / BufferConversion (%)Enantiomeric Excess (ee %)
[RhCp(R)-CAMPY(Cl)]Cl1-Phenyl-3,4-DHIQNone>9965 (R)
[RhCp(R)-CAMPY(Cl)]ClBulky 1-Aryl-DHIQLa(OTf)₃ (10 mol%)>99Up to 69 (R)
IrCp-Biotin-(R)-CAMPY + Sav (S112M)6,7-Dimethoxy-1-methyl-DHIQMOPS (pH 7.8)>9983 (R)
IrCp-Biotin-(R)-CAMPY + Sav (S112M)6,7-Dimethoxy-1-methyl-DHIQMES (pH 6.0)<50<50

Troubleshooting Guides & FAQs

Ligand Synthesis & Resolution

Q: My kinetic resolution of racemic 8-amino-5,6,7,8-tetrahydroquinoline yields low enantiomeric purity. How can I improve the enantiomeric excess (ee)? A: The standard chemical resolution of this ligand often suffers from poor diastereomeric salt crystallization. Instead, transition to an enzymatically mediated kinetic resolution using Candida antarctica Lipase B (CaLB)[4].

  • The Causality: CaLB selectively acylates the (R)-enantiomer of the primary amine, leaving the (S)-enantiomer unreacted. Because the CAMPY backbone is highly rigid, the enzyme's chiral pocket can differentiate the enantiomers with extreme precision (E > 500). You can subsequently isolate the (R)-acetamide (>98% ee) and hydrolyze it with K₂CO₃ in methanol to recover the pure (R)-CAMPY ligand[4].

Complexation & Stability

Q: When designing an Artificial Metalloenzyme (Ar-M) using an Ir(III)-CAMPY complex and Streptavidin (Sav), should I biotinylate the CAMPY ligand directly? A: No. You must tether the biotin anchor to the pentamethylcyclopentadienyl (Cp*) ring rather than the CAMPY ligand[2][5].

  • The Causality: The selectivity of a conventional transition metal catalyst relies entirely on its first coordination sphere. If you attach the bulky biotin moiety directly to the CAMPY diamine, you introduce severe steric hindrance that distorts the optimal bite angle around the Iridium center. Tethering to the Cp* ring ensures the first coordination sphere remains exclusively dictated by the CAMPY ligand, allowing the host protein (Sav) to cleanly provide the secondary chiral environment[5].

Catalytic Performance in Asymmetric Transfer Hydrogenation (ATH)

Q: When using Rh(III)-CAMPY complexes for the ATH of sterically hindered 1-aryl-3,4-dihydroisoquinolines (DHIQs), my conversion rates plateau at <50%. How do I drive the reaction to completion? A: Incorporate a Lewis acid additive, specifically Lanthanum(III) triflate (La(OTf)₃), into your reaction mixture[3].

  • The Causality: Bulky 1-aryl substituents on DHIQs physically block the approach of the substrate to the Rh-hydride intermediate. La(OTf)₃ acts as a powerful, oxophilic Lewis acid that coordinates to the imine nitrogen. This coordination withdraws electron density, significantly increasing the electrophilicity of the imine carbon. This lowers the activation energy barrier for the hydride transfer, allowing quantitative conversion even for demanding substrates[3].

Q: My Ir-CAMPY-Sav artificial imine reductase shows poor enantioselectivity and reactivity. What environmental factors should I adjust? A: You must optimize the buffer system. Switch from MES buffer to MOPS buffer at pH 7.8, and ensure you are using the S112M Streptavidin mutant[2].

  • The Causality: The CAMPY ligand possesses a flat, rigid tetrahydroquinoline backbone. Because of this rigidity, the metal co-factor is not easily embedded deep within the host protein. MOPS buffer at pH 7.8 optimizes the ionization state of the surrounding amino acid residues in the S112M mutant, creating a synergistic effect where the chirality at the metal center and the second coordination sphere operate together, boosting the ee to 83%[2][6].

Standardized Experimental Protocols

These protocols are designed as self-validating systems. By monitoring the specific checkpoints (e.g., color changes, TLC monitoring), you ensure the integrity of the workflow.

Protocol A: Synthesis of[RhCp*(R)-CAMPY(Cl)]Cl Precatalyst[1]
  • Preparation: In an inert-atmosphere glovebox, dissolve Pentamethylcyclopentadienyl rhodium dichloride dimer ([Cp*RhCl₂]₂, 0.5 eq.) and enantiopure (R)-CAMPY (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Coordination: Stir the mixture at room temperature for 4 hours. Validation Checkpoint: The solution should transition to a deep, homogeneous color indicating successful cleavage of the Rh dimer and chelation of the diamine.

  • Concentration: Remove the reaction flask from the glovebox and concentrate the solution to approximately 20% of its original volume under reduced pressure.

  • Precipitation: Slowly add cold, anhydrous diethyl ether to the concentrated solution to precipitate the complex.

  • Isolation: Filter the resulting solid through a fine glass frit, wash twice with diethyl ether, and dry under high vacuum to yield [RhCp*(R)-CAMPY(Cl)]Cl as a highly stable solid.

Protocol B: ATH of 1-Phenyl-3,4-dihydroisoquinoline[1][3]
  • Catalyst Activation: In a reaction vial, dissolve the [RhCp*(R)-CAMPY(Cl)]Cl catalyst (1 mol%) in CH₂Cl₂.

  • Substrate Addition: Add 1-phenyl-3,4-dihydroisoquinoline (100 eq.) to the vial. (Optional: Add 10 mol% La(OTf)₃ if the substrate is heavily substituted).

  • Hydride Source Preparation: In a separate vial, prepare a strict 5:2 molar azeotropic mixture of formic acid (HCOOH) and triethylamine (TEA). Caution: Exothermic reaction.

  • Reaction Initiation: Add the HCOOH/TEA mixture (equivalent to 200 eq. of formic acid) to the main reaction vial.

  • Incubation: Stir the sealed reaction mixture at 40 °C. Monitor the disappearance of the imine via TLC or GC-MS.

  • Quenching & Analysis: Once complete, quench with saturated NaHCO₃, extract with CH₂Cl₂, and determine the enantiomeric excess via chiral HPLC.

Visualizations

G A Racemic 8-Amino-5,6,7,8-THQ B CaLB Lipase Acylation A->B Kinetic Resolution C (R)-Acetamide (>98% ee) B->C Acylated D (S)-Amine (>98% ee) B->D Unreacted E Hydrolysis (K2CO3, MeOH) C->E F (R)-CAMPY Ligand E->F Deprotection

CaLB-mediated kinetic resolution workflow for 8-amino-5,6,7,8-tetrahydroquinoline.

G cluster_0 First Coordination Sphere Ir Ir(III) Cp* Core Biotin Biotin Anchor Ir->Biotin Tethered via Cp* Substrate Prochiral Imine Ir->Substrate Hydride Transfer (MOPS pH 7.8) Ligand (R)-CAMPY Ligand Ligand->Ir Chelation Sav Streptavidin (Sav) Mutant S112M Biotin->Sav Host-Guest Binding Sav->Substrate Second Sphere Enantiodiscrimination Product Chiral Amine (Up to 83% ee) Substrate->Product Asymmetric Transfer Hydrogenation (ATH)

Assembly and mechanism of the Ir-CAMPY-Biotin-Sav artificial imine reductase system.

References

  • Benchchem - Preparation and Evaluation of Metal Complexes with Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Ligands URL
  • Unimi - 8-Amino-5,6,7,8-tetrahydroquinoline in iridium (III)
  • RSC Publishing (New J. Chem) - 8-Amino-5,6,7,8-tetrahydroquinoline in iridium(iii)
  • RSC Publishing - 8-Amino-5,6,7,8-tetrahydroquinoline in iridium(III)
  • MDPI - Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors URL
  • ACS Publications - Spontaneous Enzymatically Mediated Dynamic Kinetic Resolution of 8-Amino-5,6,7,8-tetrahydroquinoline URL

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Metal Catalysts for Asymmetric Transfer Hydrogenation (ATH): Precious vs. Base Metal Efficacy

For drug development professionals and synthetic chemists, the enantioselective reduction of prochiral ketones and imines is a critical pathway for generating chiral active pharmaceutical ingredients (APIs). Asymmetric T...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the enantioselective reduction of prochiral ketones and imines is a critical pathway for generating chiral active pharmaceutical ingredients (APIs). Asymmetric Transfer Hydrogenation (ATH) has emerged as a highly scalable, operationally simple alternative to high-pressure asymmetric hydrogenation.

This guide provides an objective, data-driven comparison of classical precious metal catalysts (Ruthenium, Iridium, Rhodium) against emerging earth-abundant base metals (Manganese, Iron). By deconstructing the mechanistic causality behind catalyst performance, this guide will equip you with the insights needed to select and execute the optimal ATH protocol for your specific substrate.

Mechanistic Causality: The Noyori-Ikariya Bifunctional Framework

The efficacy of an ATH catalyst is dictated by metal-ligand cooperativity . Unlike traditional inner-sphere mechanisms where the substrate binds directly to the metal center, the classic Noyori-Ikariya ATH operates via an outer-sphere mechanism 1.

In this system, a chiral diamine ligand (e.g., TsDPEN) is not merely a steric director; it actively participates in the bond-breaking and bond-forming processes. The addition of a base deprotonates the precatalyst to form a highly reactive 16-electron amido complex. This complex dehydrogenates the hydrogen donor (isopropanol or formic acid), yielding an 18-electron amino-hydride species. The hydride on the metal and the proton on the ligand's amine are then transferred simultaneously to the ketone via a highly organized six-membered pericyclic transition state.

ATH_Mechanism Pre Precatalyst (e.g., Ru-Cl) Act 16e- Amido Complex (Active Catalyst) Pre->Act Base (-HCl) Hyd 18e- Amino-Hydride (H-Donor Activation) Act->Hyd H-Donor TS 6-Membered TS (Outer-Sphere) Hyd->TS Ketone TS->Act Release Prod Chiral Product TS->Prod

Catalytic cycle of the Noyori-Ikariya bifunctional transfer hydrogenation.

The Hydrogen Donor Dilemma: Reversibility vs. Driving Force
  • Isopropanol (iPrOH): Acts as both solvent and H-donor. However, the reaction is an equilibrium. If the conversion is pushed too long, the reverse reaction (oxidation of the chiral alcohol) can erode the enantiomeric excess (ee%).

  • Formic Acid / Triethylamine (FA/TEA): This azeotropic mixture drives the reaction to completion irreversibly through the evolution of CO₂ gas, locking in the optical purity of the product 1.

Comparative Efficacy: Precious vs. Base Metals

Ruthenium (Ru): The Gold Standard

Ru(II)-arene-TsDPEN complexes remain the benchmark for ATH. They offer near-perfect enantioselectivity (>99% ee) for a vast library of aromatic and aliphatic ketones. However, Ru catalysts suffer from product inhibition in aqueous media, limiting their use in green chemistry applications without polymer supports 2.

Iridium (Ir) & Rhodium (Rh): Aqueous Superstars

Computational and experimental studies reveal a fundamental mechanistic divergence between Ru and Ir. While Ru relies heavily on the concerted outer-sphere transfer, Ir complexes exhibit weaker Metal-Oxygen bonds. This prevents the chiral alcohol product from strongly coordinating to the metal center, virtually eliminating product inhibition 3. Consequently, Ir(III)-CsDPEN catalysts demonstrate blistering kinetics in neat water using sodium formate, achieving full conversion in a fraction of the time required by Ru 4.

Manganese (Mn) & Iron (Fe): The Sustainable Frontier

Driven by the need to eliminate toxic and expensive precious metals, base metal catalysis has rapidly advanced. Mn(I) complexes bearing simple chiral diamines (e.g., DPEN) or advanced pincer ligands can now facilitate ATH with impressive Turnover Numbers (TON) 5. While enantioselectivity (75–87% ee) currently trails behind Ru, the low cost and low toxicity of Mn make it highly attractive for early-stage process development 6.

Quantitative Performance Comparison

Data normalized for the ATH of Acetophenone at standard optimal conditions.

Catalyst SystemH-Donor / SolventTime (h)Substrate/Catalyst Ratio (TON)TOF (h⁻¹)ee (%)
Ru(II)-TsDPEN HCOOH / NEt₃481,000~20>99
Ir(III)-CsDPEN HCOONa / H₂O2.51,00040098
Rh(III)-TsDPEN HCOOH / NEt₃201,000~5095
Mn(I)-DPEN iPrOH / tBuOK42007973–87
Fe(II)-Pincer iPrOH / tBuOK164,00025085

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPC).

ATH_Workflow Prep 1. Catalyst Preparation Mix Metal Precursor + Chiral Ligand Act 2. Activation Add Base to form active species Prep->Act React 3. Hydrogen Transfer Add Substrate + H-Donor (40°C) Act->React Workup 4. Quench & Workup Cool, extract, and concentrate React->Workup Purify 5. Purification & IPC Silica column, Chiral HPLC analysis Workup->Purify

Step-by-step experimental workflow for metal-catalyzed ATH with IPC checkpoints.

Protocol A: Classic Ru-Catalyzed ATH (Irreversible H-Donor)

Rationale: Utilizing the Formic Acid/Triethylamine (5:2) azeotrope prevents the reversibility issues seen with iPrOH, making it ideal for base-sensitive substrates or reactions requiring prolonged times 1.

  • Azeotrope Preparation: In a rigorously dried flask under Argon, cool Triethylamine (2.0 equivalents) to 4 °C. Slowly add Formic Acid (5.0 equivalents) dropwise to manage the exothermic neutralization.

  • Reaction Setup: To the ambient azeotrope mixture, add the ketone substrate (1.0 eq, e.g., 0.5 M concentration) and the commercially available RuCl catalyst (0.1 mol%, S/C = 1000).

  • Execution & IPC: Stir the reaction mixture at 40 °C.

    • Self-Validation Check: Monitor CO₂ evolution (bubbling indicates active hydride transfer). Pull a 10 µL aliquot at 12h and 24h, dilute in EtOAc, and analyze via TLC (UV active) or GC-FID to confirm the disappearance of the ketone.

  • Quench & Workup: Once complete (typically 24-48 h), cool the mixture to 0 °C and quench with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Determine optical purity via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH mobile phase).

Protocol B: Green Aqueous ATH using Ir-CsDPEN

Rationale: Iridium's resistance to product inhibition allows for the use of neat water as a solvent, drastically accelerating the reaction via hydrophobic packing effects 4.

  • In Situ Catalyst Generation: In a degassed flask, combine [Cp*IrCl₂]₂ (0.005 mmol) and (R,R,R)-CsDPEN ligand (0.012 mmol) in 8 mL of deionized, degassed H₂O. Stir at 40 °C for 1 hour to ensure complete complexation.

  • Reaction Setup: Add Sodium Formate (HCOONa, 5.0 equivalents) to the aqueous catalyst solution, followed by the ketone substrate (S/C ratio = 1000).

  • Execution & IPC: Stir vigorously at 40 °C.

    • Self-Validation Check: Because the reaction is biphasic, vigorous stirring is mandatory. The reaction is exceptionally fast; pull an aliquot at 1h and 2.5h. Extract the aliquot with EtOAc and run GC-MS to verify >95% conversion.

  • Workup: Extract the aqueous mixture directly with EtOAc or Diethyl Ether. The Ir-catalyst remains largely in the aqueous phase, simplifying purification.

  • Analysis: Concentrate the organic layer and determine ee% via Chiral HPLC.

Conclusion

The selection of an ATH catalyst must be dictated by the specific constraints of the target molecule. Ruthenium remains the undisputed choice for maximizing enantiomeric excess in complex API synthesis. However, for processes prioritizing green chemistry, rapid throughput, or aqueous media, Iridium complexes offer vastly superior kinetics. As sustainability mandates tighten, the rapidly maturing Manganese and Iron systems present viable, scalable alternatives that drug development professionals must begin integrating into their process chemistry pipelines.

References

  • "Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed." Source: chem-station.com.
  • "Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst" Source: acs.org.
  • "Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field" Source: rsc.org.
  • "An Efficient Ir(III) Catalyst for the Asymmetric Transfer Hydrogenation of Ketones in Neat Water" Source: liv.ac.uk.
  • "Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts" Source: acs.org.
  • "Iridium(I) versus Ruthenium(II). A Computational Study of the Transition Metal Catalyzed Transfer Hydrogenation of Ketones" Source: acs.org.

Sources

Comparative

Validation of Analytical Methods for the Chiral Purity of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine: A Comparative Guide

Executive Summary (8R)-5,6,7,8-Tetrahydro-8-quinolinamine is a highly valuable chiral building block, widely utilized in the synthesis of potent CXCR4 chemokine receptor antagonists (such as AMD070)[1] and as a structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine is a highly valuable chiral building block, widely utilized in the synthesis of potent CXCR4 chemokine receptor antagonists (such as AMD070)[1] and as a structural backbone for chiral ligands (e.g., CAMPY) in asymmetric transfer hydrogenation (ATH)[2],[3]. Because the enantiomeric purity of this amine directly dictates both the pharmacological efficacy of resulting drugs and the stereoselectivity of organometallic catalysts, rigorous analytical validation of its chiral purity is non-negotiable.

This guide provides an objective comparison of the primary analytical modalities—Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC)—used to determine the enantiomeric excess (ee) of this compound. Furthermore, it establishes a self-validating framework aligned with the latest ICH Q2(R2) guidelines to ensure that your chosen method is scientifically sound, reproducible, and regulatory-compliant[4],[5].

Mechanistic Challenges in Chiral Amine Analysis

Analyzing primary amines fused to a tetrahydroquinoline ring presents unique physicochemical challenges:

  • High Polarity & Basicity: The primary amine group readily forms strong hydrogen bonds. In liquid chromatography, this leads to secondary interactions with residual acidic silanols on the silica support of the chiral stationary phase (CSP), causing severe peak tailing and loss of resolution.

  • Thermal Instability: In gas chromatography, the free amine can adsorb onto the hot inlet liner or degrade, resulting in poor volatilization and non-linear responses.

To circumvent these issues, analytical scientists must make deliberate structural or environmental modifications: either employing basic mobile phase additives in HPLC to mask silanol interactions, or performing chemical derivatization (acetylation) prior to GC analysis[6].

MethodSelection A Target Analyte: (8R)-5,6,7,8-Tetrahydro- 8-quinolinamine B Direct Analysis Required? A->B C Chemical Derivatization (Acetylation with Ac2O) B->C No (GC Route) E Chiral HPLC-UV (Polysaccharide Phase) B->E Yes (HPLC Route) D Chiral GC-FID (Cyclodextrin Phase) C->D F System Suitability (Rs > 1.5, Tf < 1.5) D->F E->F

Decision logic for selecting and optimizing the chiral separation modality.

Comparative Analysis: Chiral HPLC vs. Chiral GC

When evaluating analytical methods for (8R)-5,6,7,8-Tetrahydro-8-quinolinamine, the choice between HPLC and GC hinges on laboratory infrastructure, required throughput, and the acceptable limit of quantitation (LOQ) for the undesired (S)-enantiomer[7].

Table 1: Comparison of Analytical Modalities
ParameterChiral HPLC-UV (Direct)Chiral GC-FID (Derivatized)
Stationary Phase Immobilized Amylose/Cellulose (e.g., Chiralpak IG)Derivatized Cyclodextrin (e.g., J&W CycloSil B)
Sample Preparation Simple dilution in mobile phaseRequires acetylation (Acetic Anhydride/Pyridine)
Mechanism of Separation Steric fit, hydrogen bonding, π-π interactionsInclusion complexation within cyclodextrin cavity
Resolution (

)
Excellent (

> 2.0)
Good (

~ 1.5 - 1.8)
Throughput Medium (15-20 min runtime)Low (40-50 min runtime + prep time)
Primary Advantage Non-destructive, direct analysisHigh theoretical plate count, sharp peaks
Primary Limitation Requires toxic solvents (Hexane) and basic additivesDerivatization step introduces potential variability

Expert Insight: Chiral HPLC using immobilized polysaccharide columns is generally superior for routine quality control. The immobilization allows for the use of a wider range of organic modifiers, while the addition of 0.1% Diethylamine (DEA) effectively acts as a sacrificial base, occupying active silanol sites and ensuring Gaussian peak shapes. Conversely, GC is highly effective if the compound is already being synthesized via an acetamide intermediate (e.g., during dynamic kinetic resolution)[6],[7].

ICH Q2(R2) Method Validation Framework

To ensure the trustworthiness of the analytical data, the chosen method must be validated according to the ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability of analytical testing methods[4],[8]. For a chiral purity assay (classified as a quantitative test for impurities), the following parameters are mandatory[9]:

ValidationWorkflow S1 1. Specificity & Selectivity Baseline resolution (Rs > 1.5) between (R) and (S) enantiomers S2 2. Sensitivity (LOD/LOQ) Determine trace (S)-enantiomer Signal-to-Noise ≥ 10 for LOQ S1->S2 S3 3. Linearity & Range Evaluate R² ≥ 0.999 from LOQ to 120% of target limit S2->S3 S4 4. Precision & Accuracy Repeatability (RSD ≤ 2.0%) Spike recovery (98-102%) S3->S4 S5 5. Method Robustness Deliberate variations in flow rate, temperature, and mobile phase S4->S5

Sequential ICH Q2(R2) workflow for validating the chiral purity analytical method.

Table 2: Representative ICH Q2(R2) Validation Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria for (8R)-Amine
Specificity Complete separation of analytesResolution (

)

1.5 between (R) and (S) peaks
Limit of Quantitation (LOQ) Lowest amount quantifiable with precisionSignal-to-Noise (S/N)

10; typically

0.05% area
Linearity Proportional response across range

from LOQ to 120% of specification limit
Accuracy (Recovery) Agreement with true value98.0% – 102.0% recovery of spiked (S)-enantiomer
Repeatability (Precision) Intra-assay variance%RSD

2.0% for 6 replicate injections

Step-by-Step Experimental Methodologies

The following protocols represent self-validating systems. System Suitability Testing (SST) must be performed prior to sample analysis to confirm the equipment is fit for purpose.

Protocol A: Direct Chiral HPLC-UV Analysis

This method leverages the steric inclusion and hydrogen-bonding capabilities of an immobilized amylose-based CSP.

Reagents & Equipment:

  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm) or equivalent immobilized phase.

  • Mobile Phase:

    
    -Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
    
  • Equipment: HPLC system equipped with a Photodiode Array (PDA) or UV detector.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade

    
    -hexane with 100 mL of isopropanol. Add 1.0 mL of Diethylamine (DEA). Degas the mixture ultrasonically for 10 minutes. Causality: DEA is critical to suppress the ionization of the basic amine, preventing tailing.
    
  • System Equilibration: Purge the HPLC lines and equilibrate the column at a flow rate of 1.0 mL/min at 25°C until a stable baseline is achieved at 254 nm.

  • Sample Preparation: Dissolve 10 mg of the (8R)-5,6,7,8-Tetrahydro-8-quinolinamine sample in 10 mL of the mobile phase to achieve a 1 mg/mL concentration. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject 10 µL of a racemic standard (1 mg/mL). Verify that the resolution (

    
    ) between the (R) and (S) enantiomers is 
    
    
    
    1.5 and the tailing factor (
    
    
    ) is
    
    
    1.5.
  • Sample Analysis: Inject 10 µL of the sample preparation. Calculate the enantiomeric excess (ee) using the peak area normalization method.

Protocol B: Chiral GC-FID Analysis via Acetylation

This method is ideal when analyzing the compound post-enzymatic kinetic resolution, where the acetamide derivative is already present[6],[7].

Reagents & Equipment:

  • Derivatizing Agents: Acetic anhydride (

    
    ), Pyridine, Dichloromethane (DCM).
    
  • Column: J&W CycloSil B (30 m × 0.25 mm, 0.25 µm film thickness).

  • Equipment: GC system equipped with a Flame Ionization Detector (FID).

Step-by-Step Procedure:

  • Derivatization: In a 5 mL reaction vial, dissolve 10 mg of the amine in 0.5 mL of dry pyridine. Add 0.5 mL of acetic anhydride. Stir the mixture at room temperature for 1 hour. Causality: Converting the primary amine to an acetamide drastically lowers polarity and boiling point, enabling sharp elution on the GC column.

  • Workup: Quench the reaction with 2 mL of distilled water. Extract the aqueous layer with 2 mL of DCM. Separate the organic layer, dry over anhydrous

    
    , and transfer to a GC autosampler vial.
    
  • GC Method Parameters:

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Inlet: 250°C, Split ratio 50:1.

    • Oven Program: Initial temperature 150°C (hold 2 min), ramp at 5°C/min to 200°C (hold 5 min).

    • Detector: FID at 275°C.

  • Analysis: Inject 1 µL of the derivatized sample. The (R)-acetamide and (S)-acetamide will elute as distinct, baseline-resolved peaks (typically around 46-47 minutes)[6].

References

  • Title : ICH Q2 (R2) Validation of Analytical Procedures Source : mastercontrol.com URL : 4

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : europa.eu URL : 5

  • Title : Validation of Analytical Procedures Q2(R2) - ICH Source : ich.org URL : 9

  • Title : Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation... Source : mdpi.com URL : 2

  • Title : AMD070, a CXCR4 Chemokine Receptor Antagonist: Practical Large-Scale Laboratory Synthesis Source : researchgate.net URL : 1

  • Title : Application Notes and Protocols: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Asymmetric Catalysis Source : benchchem.com URL : 3

  • Title : WO2003022785A2 - Synthesis of enantiomerically pure amino-substituted fused bicyclic rings Source : google.com (Patents) URL : 6

  • Title : Spontaneous Enzymatically Mediated Dynamic Kinetic Resolution of 8-Amino-5,6,7,8-tetrahydroquinoline Source : acs.org URL : 7

Sources

Validation

Benchmarking New CXCR4 Antagonists Against AMD11070 (Mavorixafor): A Comprehensive Experimental Guide

Introduction & Rationale The CXCL12/CXCR4 signaling axis is a critical driver in various physiological and pathological processes, including HIV-1 entry, cancer metastasis, and WHIM (Warts, Hypogammaglobulinemia, Infecti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The CXCL12/CXCR4 signaling axis is a critical driver in various physiological and pathological processes, including HIV-1 entry, cancer metastasis, and WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome[1]. In April 2024, the FDA approved AMD11070 (Mavorixafor) as the first targeted oral therapy for WHIM syndrome[1][2]. As a potent, orally bioavailable, allosteric CXCR4 antagonist, AMD11070 has established the gold standard for benchmarking novel CXCR4-targeted therapeutics[2][3].

This guide provides drug development professionals with a robust, self-validating experimental framework to benchmark new CXCR4 antagonists against AMD11070, ensuring high scientific integrity and translational relevance.

The CXCR4 Signaling Axis & Mechanism of Action

CXCR4 is a G-protein-coupled receptor (GPCR). Upon binding its cognate ligand CXCL12 (SDF-1α), it triggers Gαi and Gβγ subunit dissociation, leading to adenylyl cyclase inhibition, intracellular calcium mobilization, and PI3K/AKT pathway activation[3][4]. AMD11070 acts as an allosteric antagonist, stabilizing the receptor in an inactive conformation and preventing CXCL12-induced downstream signaling without affecting other chemokine receptors like CCR5, CXCR3, or CXCR1/2[3][5].

CXCR4_Pathway CXCL12 CXCL12 (SDF-1α) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds Gai Gαi Protein CXCR4->Gai Activates Gbg Gβγ Subunits CXCR4->Gbg Activates AMD11070 AMD11070 / New Antagonists AMD11070->CXCR4 Blocks AC Adenylyl Cyclase Inhibition Gai->AC PLC PLC-β Activation Gbg->PLC PI3K PI3K / AKT Pathway Gbg->PI3K Ca2 Intracellular Ca2+ Flux PLC->Ca2 Migration Cell Migration / Chemotaxis PI3K->Migration

CXCL12/CXCR4 signaling pathway and the allosteric blockade by AMD11070.

Benchmarking Workflow & Self-Validating Protocols

To rigorously benchmark a new compound, researchers must establish a causal chain of evidence: from direct receptor binding (Affinity) to signal transduction blockade (Functional Antagonism), and finally to cellular behavior (Phenotypic Efficacy).

Benchmarking_Workflow Start Candidate Antagonists Binding 1. Radioligand Binding (Affinity) Start->Binding CaFlux 2. Calcium Flux (Functional Antagonism) Binding->CaFlux High Affinity Migration 3. Chemotaxis Assay (Phenotypic Efficacy) CaFlux->Migration Potent Inhibition Compare Benchmark vs AMD11070 Migration->Compare

Sequential three-tier experimental workflow for benchmarking CXCR4 antagonists.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

Causality & Logic: Direct binding assays eliminate the signal amplification inherent in downstream functional assays. By displacing [125I]-CXCL12, we determine the true binding affinity (Ki/IC50) of the novel antagonist relative to AMD11070[4][6]. Methodology:

  • Cell Preparation: Culture CCRF-CEM T cells (endogenously expressing high levels of CXCR4) and harvest at

    
     cells/mL in assay buffer (HEPES-buffered RPMI containing 0.2% BSA)[3][5].
    
  • Compound Incubation: Pre-incubate cells with serial dilutions of AMD11070 (benchmark, 0.1 nM to 10 µM) and the test compounds for 30 minutes at room temperature.

  • Radioligand Addition: Add 0.1 nM [125I]-CXCL12 to each well. Incubate for 2 hours at 4°C to reach equilibrium while preventing receptor internalization[6].

  • Separation & Reading: Rapidly filter the cell suspension through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) to separate bound from free radioligand. Wash three times with cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression. AMD11070 typically yields an IC50 of 12.5 ± 1.3 nM[3][7].

Protocol 2: Intracellular Calcium Flux Assay (Functional Antagonism)

Causality & Logic: Binding does not guarantee antagonism; a molecule could bind and act as a partial agonist. Calcium flux is a rapid, G-protein-mediated response. Complete abrogation of CXCL12-induced calcium mobilization confirms that the compound is a functional antagonist[3][7]. Methodology:

  • Dye Loading: Load CCRF-CEM cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C in the dark.

  • Washing: Wash cells twice with HBSS containing 20 mM HEPES to remove extracellular dye.

  • Antagonist Pre-treatment: Aliquot cells into a 96-well black plate. Add serial dilutions of AMD11070 or test compounds and incubate for 15 minutes at 37°C.

  • Agonist Stimulation & Reading: Using a Fluorescence Imaging Plate Reader (FLIPR), inject 50 nM CXCL12 into the wells. Continuously record fluorescence (Ex: 488 nm, Em: 516 nm) for 3 minutes.

  • Data Analysis: Plot the maximum fluorescence peak against log[antagonist] to determine the functional IC50. AMD11070 demonstrates an IC50 of ~9.0 nM in this assay[3][7].

Protocol 3: Transwell Chemotaxis Assay (Phenotypic Efficacy)

Causality & Logic: The ultimate physiological consequence of CXCR4 activation is directional cell migration. This assay validates that the biochemical blockade translates to the prevention of pathogenic cellular invasion (e.g., metastasis or immune cell misdirection)[7][8]. Methodology:

  • Chamber Setup: Use a 96-well Boyden chamber (Transwell) with a 5 µm pore size polycarbonate membrane.

  • Chemoattractant Placement: Add 10 nM CXCL12 in assay medium to the lower chamber.

  • Cell Seeding: Pre-incubate CCRF-CEM cells with antagonists (including AMD11070) for 30 minutes. Seed

    
     cells into the upper chamber.
    
  • Migration: Incubate the chamber for 4 hours at 37°C in a 5% CO2 incubator.

  • Quantification: Remove the upper chamber. Quantify the cells that migrated into the lower chamber using CellTiter-Glo or flow cytometry. AMD11070 inhibits SDF-1α stimulated chemotaxis with an IC50 of ~19.0 nM[3][7].

Quantitative Benchmarking Data

When evaluating new candidates, their performance should be contextualized against AMD11070 and other known reference compounds. The following table summarizes the benchmark metrics across different structural classes of CXCR4 antagonists[3][4][7].

AntagonistStructural ClassBinding IC50 (nM)Ca2+ Flux IC50 (nM)Chemotaxis IC50 (nM)
AMD11070 (Mavorixafor) Small Molecule12.5 - 15.69.019.0
AMD3100 (Plerixafor) Bicyclam319.6~50.0~60.0
IT1t Isothiourea29.6N/AN/A
CVX15 Cyclic Peptide7.8N/AN/A
LY2510924 Cyclic Peptide135.4N/AN/A

Note: Data aggregated from competitive 12G5/CXCL12 displacement and functional assays in CXCR4-expressing cell lines[3][4][7].

Conclusion

Benchmarking against AMD11070 requires a multi-tiered approach. While achieving sub-15 nM binding affinity is a critical first step, the true value of a novel CXCR4 antagonist lies in its functional and phenotypic efficacy. By utilizing the self-validating protocols outlined above, researchers can confidently establish the preclinical profile of next-generation CXCR4 therapeutics.

References

  • Mavorixafor HCl | CAS#558447-26-0 | 880549-30-4 | CXCR4 inhibitor , MedKoo Biosciences. 7

  • The molecular pharmacology of AMD11070: an orally bioavailable CXCR4 HIV entry inhibitor , PubMed / NIH. 3

  • Mavorixafor (AMD-070) | CXCR4 Antagonist , MedChemExpress. 9

  • AMD070, a CXCR4 Chemokine Receptor Antagonist: Practical Large-Scale Laboratory Synthesis , ResearchGate. 8

  • Mavorixafor (AMD 070, AMD 11070, X4P-001, CAS Number: 558447-26-0) , Cayman Chemical. 5

  • Ligand page - mavorixafor , IUPHAR/BPS Guide to PHARMACOLOGY. 10

  • Full article: Mavorixafor: a CXCR4 antagonist for WHIM syndrome , Taylor & Francis. 1

  • mavorixafor | Ligand page , IUPHAR/BPS Guide to PHARMACOLOGY. 6

  • Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs , Portland Press. 4

  • Mavorixafor | C21H27N5 | CID 11256587 , PubChem - NIH. 2

Sources

Comparative

Cross-reactivity studies of tetrahydroquinoline-based compounds

Title: Navigating Cross-Reactivity in Tetrahydroquinoline-Based Drug Design: A Comparative Guide for Target Selectivity Introduction: The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating Cross-Reactivity in Tetrahydroquinoline-Based Drug Design: A Comparative Guide for Target Selectivity

Introduction: The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for diverse therapeutic agents ranging from targeted oncology drugs to antimalarials. However, the inherent conformational flexibility and rich electron density of the THQ nitrogen often lead to promiscuous binding across multiple receptor classes. As a Senior Application Scientist, I frequently observe that the difference between a successful clinical candidate and a toxic failure lies in the rigorous evaluation and structural mitigation of cross-reactivity.

This guide provides an objective comparison of THQ derivatives across three distinct therapeutic targets—G Protein-coupled Estrogen Receptor (GPR30), Protein Farnesyltransferase (PFT), and Mammalian Target of Rapamycin (mTOR). By analyzing structural modifications and providing self-validating experimental workflows, this document equips drug development professionals with the mechanistic insights needed to engineer highly selective THQ compounds.

Section 1: Comparative Selectivity Profiles of THQ Scaffolds

To understand how structural tuning dictates target specificity, we must compare the binding affinities and off-target liabilities of leading THQ classes.

  • GPR30 Antagonists vs. Classical Estrogen Receptors (ERα/β): Iodinated tetrahydro-3H-cyclopenta[c]quinolines have been developed as targeted imaging agents and antagonists for GPR30[1]. The strategic placement of an iodine atom at the 6-position, or via a pendant iodophenyl appendage, minimizes steric clashes within the GPR30 binding pocket while simultaneously disrupting the hydrogen-bonding network required for classical ERα/β activation[1]. Selected derivatives exhibit IC50 values below 20 nM for GPR30, with negligible cross-reactivity toward ERα/β[1].

  • PFT Inhibitors vs. GPCR Off-Targets: In the development of antimalarial THQ PFT inhibitors (e.g., PB-93), overcoming off-target toxicity is critical[2]. When screened against a comprehensive 50-receptor panel, these compounds demonstrated remarkable selectivity, testing negative for 47 receptors[2]. Significant cross-reactivity was isolated primarily to the V1a vasopressin receptor (81% inhibition) and M1/M2 muscarinic receptors (64–77% inhibition) only at high concentrations (10 μM)[2].

  • mTOR Inhibitors vs. Broad-Spectrum Kinases: Replacing traditional quinoline scaffolds with a morpholine-substituted THQ core improves metabolic stability and reduces off-target kinase inhibition[3]. The morpholine ring enhances water solubility and forms highly specific interactions within the mTOR ATP-binding pocket, yielding potent cytotoxicity against A549 lung cancer cells (IC50 = 0.033 µM) while sparing non-cancerous Vero cells[3].

Table 1: Quantitative Comparison of THQ Selectivity Profiles

Compound Class / TargetRepresentative ModificationTarget IC50 / AffinityPrimary Off-Target LiabilityOff-Target Affinity / Inhibition
GPR30 Antagonists 6-Iodo substitution1.7 nM – 16.2 nMERα / ERβNegligible binding at 1 µM
PFT Inhibitors (PB-93) N-alkyl arylamine coreCidal in P. falciparumV1a, M1, M2 Receptors64%–81% inhibition at 10 µM
mTOR Inhibitors (10e) Morpholine substitution0.033 µM (A549 cells)Non-specific kinasesMinimal toxicity in Vero cells

Section 2: Mechanistic Pathways & Structural Causality

The causality behind these experimental outcomes lies in the stereoelectronic properties of the THQ core. For instance, in GPR30 targeting, the receptor's binding cleft accommodates the bulky iodo-substituents that classical nuclear estrogen receptors reject due to spatial constraints[1]. Consequently, these selective THQ derivatives act as potent antagonists, blocking estrogen-induced Phosphoinositide 3-kinase (PI3K) activation and intracellular calcium mobilization without triggering off-target endocrine disruption[1].

Pathway THQ Iodo-THQ Derivative GPR30 GPR30 Receptor THQ->GPR30 High Affinity (<20 nM) ER ERα / ERβ THQ->ER Steric Rejection PI3K PI3K Cascade GPR30->PI3K Antagonized Ca Ca2+ Mobilization GPR30->Ca Blocked Gene Gene Transcription ER->Gene No Activation

Divergent signaling pathway modulation by selective Iodo-THQ derivatives.

Section 3: Self-Validating Experimental Workflows for Cross-Reactivity Profiling

To ensure scientific integrity, cross-reactivity must be assessed using self-validating assay systems. A robust protocol does not merely measure binding; it incorporates physiological context and internal controls to differentiate between true selectivity and assay artifacts.

Protocol 1: Competitive Radioligand Binding & Functional Validation (GPR30 vs. ER)

Rationale: Using dual cell lines—COS7 cells transiently transfected with specific receptors, and Hec50 cells which endogenously express only GPR30—provides a self-validating matrix[1]. If a compound binds GPR30 in COS7 but fails in Hec50, the binding is likely an artifact of overexpression.

Step-by-Step Methodology:

  • Cell Preparation & Transfection:

    • Culture COS7 cells in DMEM supplemented with 10% FBS.

    • Transfect parallel cohorts with plasmids encoding human GPR30, ERα, or ERβ using lipofection.

    • Maintain a separate culture of Hec50 endometrial cancer cells (endogenous GPR30 positive, ER negative)[1].

  • Competitive Binding Assay:

    • Incubate cell membranes with a constant concentration of a radiolabeled estrogen ligand (e.g., 17β-estradiol).

    • Introduce the synthesized THQ derivatives at logarithmic concentration gradients (0.1 nM to 10 µM).

    • Self-Validation Step: Include a known GPR30 agonist as a positive control for displacement[1], and a vehicle-only negative control.

    • Calculate IC50 values using non-linear regression analysis.

  • Functional PI3K & Calcium Mobilization Assays:

    • Load Hec50 cells with the calcium-sensitive dye Fluo-4 AM.

    • Pre-treat cells with the THQ derivative for 30 minutes, followed by stimulation with an estrogenic agonist.

    • Monitor real-time fluorescence using a microplate reader. A true selective antagonist will blunt the calcium spike without inducing intrinsic signaling[1].

Protocol 2: Broad-Spectrum Off-Target Screening (PFT Inhibitors)

Rationale: High-affinity target binding is insufficient if the compound exhibits promiscuous GPCR binding. A 50-receptor panel screen ensures that off-target liabilities are identified early, preventing late-stage in vivo toxicity[2].

Step-by-Step Methodology:

  • High-Throughput Screening (HTS):

    • Prepare a library of THQ derivatives at a standard high concentration (10 µM)[2].

    • Assay against a commercial panel of 50 diverse pharmacological targets (including GPCRs, ion channels, and transporters)[2].

  • Washout Experiments (Cidal vs. Static Validation):

    • Incubate Plasmodium falciparum parasites with the THQ compound[2].

    • Perform a stringent washout step by centrifuging and replacing the media[2].

    • Monitor recovery. Inability to recover confirms a cidal mechanism, validating that the phenotypic effect is driven by irreversible or highly potent target engagement rather than transient off-target stress[2].

Workflow Synth THQ Synthesis & HPLC (>95%) Bind Receptor Binding (COS7 / Hec50) Synth->Bind OffT 50-Receptor Off-Target Panel Synth->OffT Func Functional Assays (Ca2+ / PI3K) Bind->Func IC50 < 20nM Data Selectivity Index Validation Func->Data OffT->Data <50% Inhibition at 10µM

Self-validating experimental workflow for THQ cross-reactivity profiling.

Conclusion

The structural versatility of tetrahydroquinoline derivatives makes them a powerful tool in drug discovery, but this same flexibility demands rigorous cross-reactivity profiling. By leveraging specific substitutions—such as morpholine rings for kinase selectivity or halogens for GPCR targeting—and validating these designs through orthogonal, self-correcting assays, researchers can successfully navigate the narrow therapeutic window of THQ-based compounds.

References

  • Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30 Source: National Institutes of Health (NIH) URL:[Link]

  • Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL:[Link]

Sources

Validation

Comparative analysis of synthetic routes to 5,6,7,8-tetrahydroquinolin-8-ylamine

Comparative Analysis of Synthetic Routes to 5,6,7,8-Tetrahydroquinolin-8-ylamine Executive Summary 5,6,7,8-Tetrahydroquinolin-8-ylamine (also known as 8-amino-5,6,7,8-tetrahydroquinoline) is a highly privileged structura...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to 5,6,7,8-Tetrahydroquinolin-8-ylamine

Executive Summary

5,6,7,8-Tetrahydroquinolin-8-ylamine (also known as 8-amino-5,6,7,8-tetrahydroquinoline) is a highly privileged structural motif. In medicinal chemistry, it serves as the core scaffold for potent CXCR4 chemokine receptor antagonists like AMD11070[1]. In advanced catalysis, its enantiopure derivatives (known as CAMPY ligands) provide a highly rigid, flat chiral environment essential for transition-metal-catalyzed asymmetric transfer hydrogenation (ATH)[2]. Because of its dual utility in pharmaceutical scale-up and catalytic design, selecting the optimal synthetic route is critical. This guide objectively compares the three primary synthetic pathways, analyzing their mechanistic causality, scalability, and stereochemical control.

Visualizing the Synthetic Landscape

G SM1 5,6,7,8-Tetrahydroquinoline Oxime 6,7-Dihydro-5H-quinolin-8-one oxime SM1->Oxime 1. n-BuLi / LDA 2. Isoamyl nitrite Amine 5,6,7,8-Tetrahydroquinolin-8-ylamine (Racemic Target) Oxime->Amine Zn / NH4OAc Reduction SM2 8-Acetamidoquinoline THQ_Acet 8-Acetamido-5,6,7,8- tetrahydroquinoline SM2->THQ_Acet H2 (8-12 atm), Pd/C 60-70 °C THQ_Acet->Amine HCl or NaOH Hydrolysis SM3 Racemic 5,6,7,8- Tetrahydroquinolin-8-ol Resolved (S)-Alcohol + (R)-Acetate (Enzymatic Separation) SM3->Resolved Lipase, Acetyl Donor Kinetic Resolution ChiralAmine Enantiopure (R)- or (S)-Amine (Chiral Target) Resolved->ChiralAmine 1. MsCl, Et3N 2. NaN3 (Inversion) 3. H2, Pd/C

Mechanistic pathways for racemic and enantiopure 5,6,7,8-tetrahydroquinolin-8-amine synthesis.

Route A: Regioselective Nitrosation & Oxime Reduction (The Scalable Standard)

Developed by McEachern et al., this two-step sequence is the premier method for generating the racemic amine on a multigram to kilogram scale, with successful scale-ups reported up to 45 kg[3].

Mechanistic Causality: The critical challenge in this route is the quantitative metalation of 5,6,7,8-tetrahydroquinoline without quenching the resulting anion. Because the initial adduct contains a highly acidic proton, exactly 2.0 equivalents of base are required[4]. However, standard addition of n-BuLi causes the second equivalent of base to react violently with the nitrosating agent (t-butyl or isoamyl nitrite), slashing yields to ~33%. To circumvent this, the protocol utilizes an in situ mixture of 1.0 eq n-BuLi and 1.0 eq LDA (a non-nucleophilic base). By employing an inverse addition of this metalated mixture into the nitrite, the formation of N-nitrosodiisopropylamine is minimized, boosting the oxime yield to 75%[3].

Self-Validating Protocol:

  • Base Preparation: Dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) and diisopropylamine (1.0 eq) in dry MTBE under N2. Cool the system strictly to -15 °C.

  • Lithiation: Add n-BuLi (2.0 eq) dropwise over 5 minutes.

    • Validation Checkpoint: The internal temperature must not exceed -15 °C; an exotherm indicates premature quenching or moisture ingress[4].

  • Inverse Addition: Cannulate the cold anion mixture into a separate flask containing isoamyl nitrite (1.2 eq) in MTBE.

  • Isolation: Quench with water, extract, and crystallize the product to afford 6,7-dihydro-5H-quinolin-8-one oxime.

    • Validation Checkpoint: Perform HPLC analysis; the isolated beige solid should exhibit >98% purity before proceeding[3].

  • Reduction: Reduce the oxime using Zn powder and NH4OAc in aqueous media to yield the final racemic amine (84% yield)[3].

Route B: Direct Catalytic Hydrogenation (The Brute-Force Approach)

An alternative approach involves the direct high-pressure hydrogenation of 8-acetamidoquinoline or 8-aminoquinoline.

Mechanistic Causality: The primary hurdle here is chemoselectivity. The fused bicyclic nature of quinoline means the pyridine ring is often more susceptible to reduction than the carbocyclic benzene ring. To force the reduction of the carbocycle, harsh thermodynamic conditions are required: high hydrogen pressure (8–12 atm) and elevated temperatures (60–70 °C) using a Pd/C catalyst[5]. Furthermore, because direct hydrogenation can yield a mixture of kinetic isomers, a subsequent thermal isomerization step (160–170 °C for 2 hours) is often mandatory to drive the equilibrium entirely toward the stable 5,6,7,8-tetrahydro isomer[5].

Route C: Chemoenzymatic Kinetic Resolution (The Chiral Gateway)

For applications requiring enantiopure (R)- or (S)-5,6,7,8-tetrahydroquinolin-8-ylamine, racemic synthesis is insufficient.

Mechanistic Causality: This route relies on the exquisite steric discrimination of Candida antarctica lipase. When racemic 5,6,7,8-tetrahydroquinolin-8-ol is exposed to the lipase and an acetyl donor, the enzyme's active site selectively accommodates and acetylates only the (R)-enantiomer[6]. To convert the remaining enantiopure (S)-alcohol to the (R)-amine (or vice versa), the alcohol is activated via mesylation and subjected to an SN2 displacement using sodium azide. This guarantees a clean stereochemical inversion, providing the target chiral amine after catalytic hydrogenation of the azide[6].

Self-Validating Protocol:

  • Kinetic Acetylation: Suspend racemic 5,6,7,8-tetrahydroquinolin-8-ol, Candida antarctica lipase, and an acetyl donor in an organic solvent.

  • Monitoring:

    • Validation Checkpoint: Monitor the reaction strictly via chiral HPLC. Terminate the reaction exactly at ~50% conversion to maximize the enantiomeric excess (ee) of both the (S)-alcohol and (R)-acetate[7].

  • Separation: Filter off the lipase and separate the (S)-alcohol (88% yield based on 50% theoretical max) and (R)-acetate (86% yield) via silica gel chromatography (7:3 EtOAc:Hexane)[7].

  • Inversion & Reduction: Mesylate the target alcohol, displace with NaN3 (SN2 inversion), and reduce the resulting azide with H2/Pd-C to yield the enantiopure amine[6].

Quantitative Performance Comparison

Synthetic RouteRegioselectivityScalabilityEnantiomeric ControlKey ReagentsTypical Overall Yield
A: Nitrosation / Reduction Excellent (C-8 specific)High (up to 45 kg)None (Racemic)n-BuLi, Isoamyl nitrite, Zn~60-65%
B: Direct Hydrogenation Moderate (Pyridine vs Benzene)ModerateNone (Racemic)H2 (8-12 atm), Pd/C~40-50%
C: Enzymatic Resolution N/A (Resolution Step)Low to ModerateExcellent (>99% ee)Lipase, NaN3, Pd/C<50% (due to resolution)

Conclusion

For large-scale, cost-effective production of the racemic scaffold, the McEachern Nitrosation Route remains the gold standard due to its high yield and avoidance of high-pressure hydrogenation[3]. Conversely, for advanced catalytic or highly specific medicinal applications where stereochemistry dictates efficacy, the Chemoenzymatic Kinetic Resolution is the only viable pathway to access the required >99% ee, despite its inherently lower throughput[6][7].

References

1.[4] Title: Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. Source: tandfonline.com. URL: 2.[3] Title: Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. Source: tandfonline.com. URL: 3.[5] Title: Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine. Source: benchchem.com. URL: 4.[6] Title: Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. Source: researchgate.net. URL: 5.[2] Title: Enantioselective Transfer Hydrogenation of Aryl Ketones: Synthesis and 2D-NMR Characterization of New 8-amino-5,6,7,8-tetrahydroquinoline Ru(II)-complexes. Source: benthamdirect.com. URL: 6.[1] Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Source: nih.gov. URL: 7.[7] Title: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Source: mdpi.com. URL:

Sources

Safety & Regulatory Compliance

Safety

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine proper disposal procedures

Operational Safety and Disposal Protocol: (8R)-5,6,7,8-Tetrahydro-8-quinolinamine As a chiral building block, (8R)-5,6,7,8-tetrahydro-8-quinolinamine is a critical intermediate in the drug discovery pipeline, most notabl...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Protocol: (8R)-5,6,7,8-Tetrahydro-8-quinolinamine

As a chiral building block, (8R)-5,6,7,8-tetrahydro-8-quinolinamine is a critical intermediate in the drug discovery pipeline, most notably utilized in the synthesis of potent C-X-C chemokine receptor type 4 (CXCR4) antagonists, such as AMD070, which are investigated for their efficacy against HIV-1 replication and tumor cell metastasis[1][2].

Because this compound is an amine-containing heterocycle, it presents specific physicochemical hazards that require rigorous operational and disposal protocols. In professional laboratory environments, the handling of such pharmaceutical intermediates must be treated with the assumption of "unknown hazards and toxicity," requiring strict adherence to institutional Environmental Health and Safety (EHS) guidelines[3].

The following guide establishes a self-validating system for the safe handling, operational logistics, and terminal disposal of (8R)-5,6,7,8-tetrahydro-8-quinolinamine.

Hazard Assessment and Operational Logistics

Before initiating any workflow involving this compound, researchers must understand the causality behind the required safety measures. As an organic base, the primary risks involve acute dermal/ocular irritation and potential aquatic toxicity if environmental release occurs.

Table 1: Physicochemical Profile and Mitigation Strategies

Hazard CategoryChemical CharacteristicOperational Mitigation StrategyCausality / Rationale
Chemical Reactivity Mildly basic secondary/primary amineSegregate from strong oxidizing agents and concentrated acids.Prevents exothermic acid-base reactions and potential degradation into toxic nitrogen oxides (NOx).
Exposure Route Solid powder / Aerosolization riskHandle exclusively within a certified Class II biological safety cabinet or chemical fume hood.Mitigates inhalation of fine particulates during the weighing and transfer of the dry powder.
Dermal/Ocular IrritantStandard PPE: Nitrile gloves (double gloving recommended), splash goggles, and a fluid-resistant lab coat.Amines can disrupt lipid bilayers in the skin and cause severe corneal irritation upon contact.

Step-by-Step Laboratory Disposal Procedures

The disposal of (8R)-5,6,7,8-tetrahydro-8-quinolinamine and its derivatives must never involve sink disposal or improvised neutralization. The protocol below ensures compliance with standard Resource Conservation and Recovery Act (RCRA) principles or equivalent international hazardous waste frameworks.

Step 1: Waste Segregation

  • Solid Waste: Any disposable spatulas, weigh boats, or Kimwipes contaminated with the pure compound must be placed in a designated, puncture-resistant solid hazardous waste container.

  • Liquid Waste (Organic): If the compound is dissolved in organic solvents (e.g., dichloromethane, methanol, or DMSO) during synthesis or purification, the resulting effluent must be routed to the Non-Halogenated Organic Waste carboy. Exception: If halogenated solvents (like chloroform or DCM) were used in the workflow, the entire mixture must be routed to the Halogenated Organic Waste stream.

Step 2: Primary Containment

  • Ensure all liquid waste is collected in high-density polyethylene (HDPE) or glass carboys that are compatible with the carrier solvent.

  • Do not mix this basic amine waste stream with concentrated acidic waste streams to prevent pressure buildup from exothermic neutralization inside the sealed carboy.

Step 3: Labeling and Accumulation

  • Attach a globally harmonized system (GHS) compliant hazardous waste tag to the container the moment the first drop of waste is added.

  • Explicitly list "(8R)-5,6,7,8-Tetrahydro-8-quinolinamine" and all associated solvents on the waste log. Do not use abbreviations or structural formulas on the label.

Step 4: Institutional Transfer and Terminal Destruction

  • Once the waste container reaches 80% capacity, seal it and initiate a pickup request with your facility's EHS department.

  • The terminal disposal method for this compound, managed by professional waste contractors, is high-temperature incineration , which safely breaks down the heterocyclic ring and scrubs the resulting nitrogen oxides (NOx) from the exhaust.

Spill Response and Decontamination Workflow

In the event of a localized benchtop spill, the self-validating protocol relies on containment rather than chemical neutralization:

  • Isolate: Stop work, alert personnel in the immediate vicinity, and ensure the fume hood sash is lowered to maximize exhaust flow.

  • Solid Spill: Gently cover the powder with damp absorbent pads (using water or a mild solvent like ethanol) to prevent aerosolization. Carefully sweep the material into a solid hazardous waste container using a dedicated brush and pan.

  • Liquid Spill (in solvent): Apply an inert absorbent material (e.g., vermiculite or universal spill pads) from the perimeter of the spill inward.

  • Decontaminate: Wash the affected surface with a 10% bleach solution or a commercial detergent, followed by a thorough water rinse, collecting all wash liquids as hazardous waste.

Workflow Visualization

G start Experimental Use (8R)-5,6,7,8-Tetrahydro-8-quinolinamine split start->split solid_waste Solid Contaminants (Weigh boats, PPE) split->solid_waste Dry liquid_waste Liquid Effluent (Reaction Solvents) split->liquid_waste Dissolved contain_solid Solid HazMat Bin solid_waste->contain_solid contain_liquid HDPE Carboy (Halogenated or Non-Halogenated) liquid_waste->contain_liquid labeling EHS Labeling & Logging (GHS Compliant) contain_solid->labeling contain_liquid->labeling disposal Terminal Destruction (Professional Incineration) labeling->disposal EHS Transfer

Caption: Standard laboratory waste routing and disposal workflow for (8R)-5,6,7,8-tetrahydro-8-quinolinamine.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 878025-41-3 | N-Ethyl-5,6,7,8-tetrahydro-8-quinolinamine.
  • National Institutes of Health (NIH) / PubMed Central. (2013). Small Molecule Inhibitors of CXCR4.
  • ResearchGate. (2009). Discovery of Novel Small Molecule Orally Bioavailable C-X-C Chemokine Receptor 4 Antagonists That Are Potent Inhibitors of T-Tropic (X4) HIV-1 Replication.

Sources

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